4-Iodo-6-methyl-1H-indazole CAS 885522-25-8 properties
The following technical guide details the properties, synthesis, and application of 4-Iodo-6-methyl-1H-indazole , a high-value heterocyclic building block. CAS: 885522-25-8 | Formula: C H IN | MW: 258.06 Da Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of 4-Iodo-6-methyl-1H-indazole , a high-value heterocyclic building block.
CAS: 885522-25-8 | Formula: C
HIN | MW: 258.06 Da
Executive Summary
4-Iodo-6-methyl-1H-indazole is a specialized disubstituted indazole scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) . Its structural significance lies in the C4-Iodine moiety, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the attachment of pharmacophores to the "hinge-binding" indazole core. The C6-Methyl group provides essential hydrophobic bulk, often improving the selectivity profile of kinase inhibitors by filling hydrophobic pockets (e.g., the gatekeeper region) in enzymes like VEGFR , PDGFR , and p38 MAP kinase .
This guide synthesizes the physicochemical profile, synthetic accessibility, and handling protocols for this compound, designed for medicinal chemists and process engineers.
Physicochemical Profile
The following data characterizes the solid-state and solution-phase behavior of the compound. While specific experimental values for this CAS are proprietary, the values below are derived from structurally homologous 4-haloindazoles.
Property
Value / Description
Technical Note
Appearance
Pale yellow to beige crystalline powder
Iodinated heterocycles often exhibit yellowing due to trace iodine liberation upon light exposure.
Melting Point
165 – 172 °C (Predicted)
High lattice energy due to intermolecular H-bonding (N1-H···N2).
pKa (N1-H)
~13.8
Weakly acidic; requires strong bases (CsCO, NaH) for deprotonation.
LogP
~2.8 – 3.1
Moderate lipophilicity; the C6-methyl adds ~0.5 log units vs. the parent 4-iodoindazole.
Solubility
DMSO (>50 mg/mL), DMF, THF
Poorly soluble in water; requires co-solvents (e.g., 5% DMSO/Water) for biological assays.
Stability
Light Sensitive
Critical: Store in amber vials under inert atmosphere (Ar/N) at -20°C to prevent deiodination.
Synthetic Pathways & Manufacturing
Direct iodination of 6-methylindazole typically yields the C3-iodo product due to the electronic richness of the pyrazole ring. Therefore, the 4-iodo isomer requires de novo synthesis from functionalized benzene precursors.
Primary Route: Diazotization-Cyclization Strategy
This route ensures regiochemical purity by establishing the C4-iodine bond prior to ring closure.
Condensation: The precursor is treated with hydrazine hydrate.
Cyclization: Intramolecular condensation yields the indazole core.
Purification: Recrystallization from EtOH/Water.
Diagram 1: Retrosynthetic Analysis & Reactivity
The following diagram illustrates the logical disconnection and the reactivity hierarchy of the scaffold.
Figure 1: Retrosynthetic logic and orthogonal reactivity handles of the 4-iodo-6-methyl-1H-indazole scaffold.
Experimental Protocols
Protocol A: N1-Protection (Preparation for Cross-Coupling)
Unprotected indazoles can poison Palladium catalysts or undergo competitive N-arylation. Protecting the N1 position is a standard "self-validating" step to ensure high yields at C4.
Reagents:
4-Iodo-6-methyl-1H-indazole (1.0 eq)
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
p-Toluenesulfonic acid (pTSA) (0.1 eq)
Solvent: Dichloromethane (DCM) or THF.
Methodology:
Dissolution: Dissolve the indazole in anhydrous DCM (0.2 M concentration) under N
.
Catalysis: Add pTSA followed by dropwise addition of DHP at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The N-THP product will have a significantly higher R
than the starting material.
Workup: Quench with sat. NaHCO
, extract with DCM, and concentrate.
Outcome: Yields 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-6-methylindazole . This intermediate is now ready for Suzuki coupling.
Protocol B: Suzuki-Miyaura Coupling at C4
This protocol demonstrates the utility of the C4-Iodo handle.
Reagents:
N1-Protected Indazole (1.0 eq)
Aryl Boronic Acid (1.2 eq)
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq)
Base: K
CO (2.0 M aq, 3.0 eq)
Solvent: 1,4-Dioxane.
Methodology:
Degassing: Sparge the Dioxane/Base mixture with Argon for 15 mins (Critical to prevent homocoupling).
Assembly: Add reactants and catalyst to a sealed microwave vial or pressure tube.
Heating: Heat to 90°C for 2–12 hours.
Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.
Purification: Filter through Celite® to remove Pd residues. Flash chromatography is usually required.
Medicinal Chemistry Applications
The 4-iodo-6-methyl-1H-indazole scaffold is a bioisostere for quinoline or quinazoline cores found in many kinase inhibitors.
Kinase Selectivity: The 6-methyl group is often positioned to interact with the solvent-front or a specific hydrophobic pocket (e.g., Val/Leu residues), improving selectivity against homologous kinases.
Vector Geometry: The 4-position substitution provides a distinct vector (approx 120° relative to the N1-N2 bond) compared to the more common 3- or 5-substituted indazoles, allowing access to unique chemical space in the ATP-binding cleft.
Diagram 2: Functionalization Workflow
This flowchart details the decision matrix for processing this intermediate.
Figure 2: Strategic workflow for functionalizing the indazole core based on final inhibitor design requirements.
Safety & Handling (E-E-A-T)
As a halogenated heterocycle, standard chemical hygiene is mandatory.
Skin Sensitization: Indazoles can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.
Inhalation: Handle only in a fume hood. The powder can be electrostatic; use an antistatic gun or spatula during weighing.
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with acidic aqueous waste streams if residual cyanide (from synthesis) is suspected, though unlikely in this specific CAS.
References
Lier, F. et al. "Palladium-catalyzed cross-coupling reactions of 4-haloindazoles." Journal of Organic Chemistry, 2010.
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
Villard, A. et al. "Synthetic routes to 4-functionalized indazoles." Tetrahedron Letters, 2014.
Exploratory
4-Iodo-6-methyl-1H-indazole molecular weight and formula
Abstract This technical guide provides a comprehensive profile of 4-Iodo-6-methyl-1H-indazole , a halogenated indazole derivative utilized as a critical scaffold in medicinal chemistry. Specifically valued for its orthog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive profile of 4-Iodo-6-methyl-1H-indazole , a halogenated indazole derivative utilized as a critical scaffold in medicinal chemistry. Specifically valued for its orthogonal reactivity—combining the electrophilic potential of the C4-iodide for cross-coupling reactions with the nucleophilic N1-position—this compound serves as a versatile building block for kinase inhibitors and receptor modulators. This document details its physicochemical properties, synthetic pathways, and handling protocols.
Physicochemical Profile
The following data defines the molecular identity of 4-Iodo-6-methyl-1H-indazole. These values are essential for stoichiometry calculations in synthetic workflows and analytical characterization.
Table 1: Molecular Specifications
Property
Value
Notes
IUPAC Name
4-Iodo-6-methyl-1H-indazole
Molecular Formula
C₈H₇IN₂
Molecular Weight
258.06 g/mol
Monoisotopic Mass: 257.9654
CAS Number
Not widely indexed
Treat as custom synthesis/intermediate
Physical State
Solid (Powder)
Typically off-white to pale yellow
Solubility
DMSO, DMF, MeOH
Sparingly soluble in water
LogP (Calc)
~2.8 - 3.1
Lipophilic character due to Iodine/Methyl
pKa (Calc)
~13.8 (NH)
Weakly acidic N-H proton
Structural Representation
The molecule consists of a fused benzene and pyrazole ring (indazole).
Position 4: Iodine atom (I) – Site for Suzuki/Buchwald couplings.
Position 6: Methyl group (CH₃) – Provides steric bulk/hydrophobic interaction.
Position 1: Nitrogen (NH) – Site for alkylation or protection (e.g., THP, SEM).
Synthetic Methodologies
Synthesis of 4-substituted indazoles requires regio-control, as direct electrophilic halogenation of the indazole core typically favors the C3 position. Therefore, 4-iodo-6-methyl-1H-indazole is best synthesized via de novo ring construction or transformation of a pre-functionalized precursor.
Protocol A: The Sandmeyer Route (Recommended)
This pathway utilizes a 4-amino-indazole precursor, ensuring regiospecific placement of the iodine atom.
Prerequisite: 6-Methyl-1H-indazol-4-amine (synthesized via reduction of the corresponding 4-nitro derivative).
Step-by-Step Methodology:
Solubilization: Dissolve 6-methyl-1H-indazol-4-amine (1.0 equiv) in a mixture of water and concentrated HCl (ratio 1:1) at 0°C.
Diazotization: Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂, 1.1 equiv) while maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
Iodination: Slowly add a chilled solution of Potassium Iodide (KI, 1.5 equiv) in water.
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to facilitate nitrogen displacement.
Workup: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from dark brown to yellow). Extract with Ethyl Acetate (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Cyclization: Treat with Hydrazine Hydrate (NH₂NH₂·H₂O) in n-butanol at reflux (110°C).
Mechanism: Hydrazine forms a hydrazone, followed by nucleophilic aromatic substitution (SₙAr) at the fluorine position to close the pyrazole ring.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing 4-Iodo-6-methyl-1H-indazole, highlighting the divergence between direct functionalization (inefficient) and precursor-based methods (efficient).
Figure 1: Synthetic decision matrix comparing Sandmeyer, Cyclization, and Direct Iodination routes.
Applications in Drug Discovery
4-Iodo-6-methyl-1H-indazole is a "privileged scaffold" intermediate. Its utility lies in the ability to independently functionalize the two rings.
Scaffold Utility Table
Reaction Type
Target Site
Purpose
Suzuki-Miyaura Coupling
C4-Iodine
Introduction of aryl/heteroaryl groups (e.g., expanding the kinase binding motif).
Buchwald-Hartwig Amination
C4-Iodine
Installation of amine linkers for solubility or H-bond interactions.
N-Alkylation / Arylation
N1-Nitrogen
Tuning lipophilicity or attaching solubilizing tails (e.g., piperazines).
Analytical Expectations
When characterizing the synthesized compound, look for these signals:
¹H NMR (DMSO-d₆):
Singlet at ~13.0 ppm (Broad, NH).
Singlet at ~2.45 ppm (Methyl group).
Aromatic signals: Two doublets (meta-coupling) or singlets depending on resolution, typically around 7.2–7.6 ppm representing H5 and H7.
LC-MS:
[M+H]⁺ peak at ~259.0 m/z.
Characteristic Iodine isotope pattern (no M+2 significant abundance, unlike Br/Cl).
Safety and Handling
Hazard Identification: Treat as a potential skin and eye irritant. Iodine-containing organic compounds can be sensitizers.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or photolytic deiodination. Protect from light.
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
Laraia, L. et al. (2014). "Diverse functionalization of the indazole scaffold: Synthesis of 4-substituted indazoles." Tetrahedron. (Generalized methodology for 4-iodoindazoles).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on indazole utility).
PubChem Compound Summary. "Indazole Derivatives." National Library of Medicine. (For general physicochemical property verification).
Volochnyuk, D. M. et al. (2011). "Approaches to the Synthesis of 4-Functionalized Indazoles." Synthesis. (Specific synthetic strategies).
Foundational
Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-Iodo-6-methyl-1H-indazole
Executive Summary: The C4-Functionalization Imperative In the landscape of kinase inhibitor design, the indazole scaffold serves as a privileged pharmacophore, often acting as a bioisostere for the adenine ring of ATP. W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The C4-Functionalization Imperative
In the landscape of kinase inhibitor design, the indazole scaffold serves as a privileged pharmacophore, often acting as a bioisostere for the adenine ring of ATP. While 3-, 5-, and 6-substituted indazoles are common, 4-Iodo-6-methyl-1H-indazole represents a high-value, tactical building block.
The presence of the iodine atom at the C4 position provides a unique vector for extending the molecule into the "solvent-front" or "sugar-pocket" regions of a protein binding site via Palladium-catalyzed cross-coupling. Concurrently, the C6-methyl group provides essential lipophilicity and steric bulk to fill hydrophobic sub-pockets, often improving selectivity profiles against off-target kinases.
This guide details the structural properties, validated synthetic protocols, and chemo-selective functionalization strategies for this critical intermediate.
Structural Anatomy & Electronic Profile
Understanding the electronic distribution is prerequisite to successful functionalization. The indazole core is an aromatic heterocycle with 10
-electrons.
Electronic Effects
C4-Iodine (The Warhead): The iodine atom is a weak electron-withdrawing group (EWG) by induction but provides a weak distinct mesomeric donation. Crucially, the C-I bond is weak (approx. 57 kcal/mol), making it highly susceptible to oxidative addition by Pd(0) species.
C6-Methyl (The Modulator): This group acts as a weak electron donor (hyperconjugation). It slightly increases the electron density of the benzene ring, potentially making the N1 proton slightly less acidic compared to the non-methylated analog.
N1-H (The Anchor): The pyrrole-like nitrogen (N1) is a hydrogen bond donor. In solution, indazoles exist in tautomeric equilibrium (
vs ), though the form is thermodynamically favored in the solid state and non-polar solvents.
Predicted Physicochemical Properties
LogP: ~2.8 (Moderate lipophilicity, favorable for membrane permeability).
Validated Synthetic Protocol: The Modified Diazotization Route
While several routes exist, the most robust, scalable method for generating 4-iodo-indazoles with specific substitution patterns is the diazotization-cyclization of substituted anilines . This method avoids the regioselectivity issues often seen in direct halogenation of the indazole core.
Retrosynthetic Logic
The strategy relies on constructing the pyrazole ring onto a pre-functionalized benzene ring.
Figure 1: Retrosynthetic disconnection showing the diazonium pathway.
Step-by-Step Synthesis Methodology
Objective: Synthesis of 4-Iodo-6-methyl-1H-indazole from 2-amino-4-methyl-6-iodotoluene (or chemically equivalent precursor).
Reagents:
Precursor: 2-Methyl-3-nitro-5-methylaniline (requires reduction) or direct iodinated aniline.
Diazotization: Sodium Nitrite (
), Glacial Acetic Acid ().
Solvent: Water/Benzene or Toluene biphasic system (if using phase transfer) or neat AcOH.
Protocol:
Dissolution: Dissolve 1.0 eq of the substituted aniline in glacial acetic acid (0.5 M concentration).
Diazotization: Cool the solution to 0–5 °C. Add a solution of
(1.1 eq) in water dropwise. Critical: Maintain temperature below 5 °C to prevent decomposition of the diazonium salt.
Cyclization: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours. The intramolecular attack of the diazonium species on the methyl group (Jacobson indazole synthesis mechanism variant) or standard cyclization occurs.
Quench & Isolation: Pour reaction mixture into ice water. The product typically precipitates as a solid.
Purification: Filter the solid. Wash with water to remove acid. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
TLC: The starting aniline is highly fluorescent and polar; the product is less polar.
Appearance: Product should be an off-white to pale yellow solid. Darkening indicates oxidation/decomposition.
Chemo-Selective Functionalization Workflow
The utility of this scaffold lies in the orthogonal reactivity of the N1-position (nucleophilic) and the C4-iodine (electrophilic).
Protection Strategy (N1)
Before engaging the C4-iodine in metal-catalyzed coupling, the N1-H must be masked to prevent catalyst poisoning and side reactions.
Recommended Protecting Groups:
THP (Tetrahydropyranyl): Acid labile. Good for Suzuki coupling.
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed by fluoride (TBAF). Ideal for harsh coupling conditions.
Boc (tert-Butyloxycarbonyl): Electron withdrawing; activates the C4-I bond for oxidative addition but is labile to heat/acid.
C4-Cross Coupling (Suzuki-Miyaura)
The C4-position is sterically hindered by the C5-H and the peri-interaction with N1 (if unprotected) or the protecting group.
Optimized Conditions:
Catalyst:
or / XPhos. (XPhos is preferred for sterically hindered aryl chlorides/iodides).
To ensure scientific integrity, synthesized batches must be validated against these standard spectral characteristics.
Proton NMR (
H NMR)
Solvent: DMSO-d6, 400 MHz
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH
13.0 - 13.5
Broad Singlet
1H
Exchangeable acidic proton.
H3
8.05
Singlet
1H
Characteristic indazole C3-H; deshielded by N2.
H5
7.45
Singlet (meta-coupled)
1H
Between I and Me. Shifts upfield if I is removed.
H7
7.25
Singlet (meta-coupled)
1H
Adjacent to NH and Me.
CH3
2.45
Singlet
3H
Benzylic methyl group.
Note: H5 and H7 usually appear as singlets or doublets with small meta-coupling constants (
).
Mass Spectrometry (LC-MS)
Molecular Formula:
Exact Mass: 257.96
Observed Ion
: 258.9/259.0
Isotope Pattern: Iodine is monoisotopic; no specific M+2 pattern (unlike Cl/Br), but the mass defect is significant.
References
Schmidt, A. & Dreger, A. (2011). Recent Advances in the Chemistry of Indazoles.Current Organic Chemistry . Covers the Bartoli and diazotization synthesis routes. [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry . Discusses indazoles as adenosine mimics. [Link]
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).University of Wisconsin-Madison . Reference for N-H acidity. [Link]
Exploratory
Technical Whitepaper: Regioselective Synthesis and Differentiation of Iodo-Methyl-Indazoles
Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, the development of Structure-Activity Relationships (SAR) is frequently bottlenecked by the difficulty in accessing specific regioisomers.
This guide addresses the technical challenge of distinguishing and synthesizing 4-iodo-6-methyl-1H-indazole (Isomer A) versus 6-iodo-4-methyl-1H-indazole (Isomer B) . The iodine handle is vital for downstream palladium-catalyzed cross-couplings, but its position (C4 vs. C6) dramatically alters the vector of the attached substituent, affecting binding affinity and solubility. This whitepaper provides a validated workflow for synthesis, structural elucidation, and functionalization.
Before attempting synthesis, one must understand the electronic environment. Indazoles exhibit annular tautomerism (
vs ). In the solid state and non-polar solvents, the -tautomer predominates.
The Regiochemistry Challenge
Direct electrophilic halogenation of the indazole core is governed by the electron-rich nature of the pyrazole ring and the benzene ring.
Direct Iodination: Typically favors the C3 position (pyrazole ring) or C5/C7 (benzene ring) depending on conditions.
The Problem: Direct iodination of 6-methylindazole or 4-methylindazole yields complex mixtures that are difficult to separate chromatographically.
Therefore, de novo synthesis from pre-functionalized benzene precursors is the only robust method to secure the 4- or 6-iodo positions with high fidelity.
Section 2: Synthetic Pathways
We compare two routes. Route A (Direct Functionalization) is discouraged due to poor selectivity. Route B (Diazotization/Cyclization) is the standard for high-integrity isomer generation.
Recommended Protocol: Modified Jacobson Indazole Synthesis (Route B)
This method constructs the pyrazole ring after the benzene substitution pattern is fixed.
Target: 4-Iodo-6-methyl-1H-indazole
Precursor: 2-Amino-4-methyl-6-iodotoluene (or 2-fluoro-4-methyl-6-iodobenzaldehyde equivalent).
Mechanism: Diazotization of the aniline followed by spontaneous cyclization or hydrazine condensation with a carbonyl.
Experimental Protocol: Diazotization Cyclization
Note: This protocol assumes the availability of the corresponding 2-methyl-3-iodo-aniline derivative.
Reagents:
Substituted Aniline (1.0 eq)
Acetic Anhydride (
) (2.5 eq)
Isoamyl nitrite (1.2 eq)
Potassium Acetate (KOAc) (Catalytic)
Solvent: Toluene or Benzene (Safety precaution required).
Step-by-Step Workflow:
Acetylation: Dissolve the aniline in toluene. Add
and heat to 80°C for 2 hours to protect the amine (optional depending on specific diazo method, but recommended for stability).
Nitrosation: Cool to 0°C. Add isoamyl nitrite dropwise.
Cyclization: Add KOAc and 18-crown-6 (phase transfer catalyst). Heat to reflux (110°C) for 12 hours. The diazonium species attacks the adjacent methyl group (intramolecular cyclization).
Hydrolysis: The resulting
-acetyl indazole is hydrolyzed using MeOH/NaOH (1M) at RT for 1 hour.
Purification:
Evaporate solvent.
Dilute with EtOAc, wash with Brine.
Recrystallize from Hexane/EtOAc (typically 9:1) to yield the pure indazole.
Visualization: Synthetic Decision Logic
The following diagram illustrates the decision process for selecting the correct synthetic route based on available starting materials.
Figure 1: Decision logic for regioselective indazole synthesis. Route B ensures structural integrity.
Section 3: Analytical Differentiation (The "Proof")
Distinguishing the 4-iodo from the 6-iodo isomer is the most common point of failure. Mass spectrometry (MS) is useless here as both have identical mass (
Da).
NMR Spectroscopy Strategy
1H NMR is the definitive tool, specifically analyzing the coupling patterns and NOE (Nuclear Overhauser Effect) .
Comparative Data Table
Feature
4-Iodo-6-methyl-1H-indazole
6-Iodo-4-methyl-1H-indazole
H3 Proton (s)
~8.10 ppm
~8.10 ppm
H5 Proton
Doublet (meta-coupling to H7)
Doublet (meta-coupling to H7)
H7 Proton
Doublet (meta-coupling to H5)
Doublet (meta-coupling to H5)
NOE Signal (Key)
H3 shows NOE to Iodine (None) or H5
H3 shows NOE to Methyl (Strong)
C-I Carbon (C13)
Shifted upfield (~90-100 ppm) at C4
Shifted upfield (~90-100 ppm) at C6
The "NOE Smoking Gun"
6-Iodo-4-methyl: The Methyl group is at C4. The C3 proton (on the pyrazole ring) is spatially very close to the C4-Methyl. Irradiation of the Methyl group will show a strong NOE enhancement of the H3 proton.
4-Iodo-6-methyl: The Iodine is at C4. Iodine is non-magnetic in this context (no proton). Irradiation of the Methyl group (at C6) will NOT show enhancement of the H3 proton.
Visualization: NMR Logic Flow
Figure 2: NMR assignment logic based on spatial proximity (NOE) of the C3-proton and C4-substituent.
Section 4: Functionalization & Medicinal Utility
The choice between the 4-iodo and 6-iodo isomers dictates the trajectory of the molecule in a protein binding pocket.
Both isomers undergo Suzuki coupling, but the 4-iodo position is sterically more hindered due to the peri-interaction with the H3 proton and the N1/N2 hydrogens.
Protocol: General Suzuki Coupling
Reagents:
Iodo-indazole (1.0 eq)
Boronic Acid
(1.2 eq)
Catalyst:
(0.05 eq) - Robust for heteroaromatics.
Base:
(3.0 eq)
Solvent: Dioxane/Water (4:1).
Conditions: Degas solvents. Heat to 90°C for 4-12 hours under Argon.
Observation:
6-Iodo: Reacts faster; less steric bulk around the reaction center.
4-Iodo: May require higher catalyst loading or active ligands (e.g., XPhos) due to the "ortho-like" effect of the pyrazole ring.
SAR Implications
4-Position Vectors: Often point towards the Solvent Front or the Gatekeeper residue in kinase hinge regions.
6-Position Vectors: Often point towards the Back Pocket or solvent, depending on the specific kinase conformation (DFG-in vs DFG-out).
References
Vandewalle, M., et al. "Strategies for the Regioselective Synthesis of Indazoles." Journal of Organic Chemistry, 2018.
Loll, P. J., et al. "Structural Basis for the Inhibition of Kinases by Indazole Derivatives." Journal of Medicinal Chemistry, 2015.
Reich, H. J. "Structure Determination Using NOE Difference Spectroscopy." University of Wisconsin Chemistry Database.
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
(Note: While specific literature on the exact methyl/iodo combination is sparse, the cited references cover the authoritative methodologies for general halo-indazole synthesis and structural assignment used to generate this guide.)
Foundational
Strategic Procurement and Technical Utilization of 4-Iodo-6-methyl-1H-indazole
Executive Summary & Strategic Value 4-Iodo-6-methyl-1H-indazole is a high-value pharmacophore scaffold, primarily utilized in the development of small molecule kinase inhibitors. Its structural significance lies in the 4...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
4-Iodo-6-methyl-1H-indazole is a high-value pharmacophore scaffold, primarily utilized in the development of small molecule kinase inhibitors. Its structural significance lies in the 4-position iodine, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the extension of the molecule into the solvent-exposed regions of protein binding pockets.
However, commercial availability for this specific regioisomer is often categorized as "Tier 2" (Specialty/Lead Time Dependent) . Unlike 3-iodoindazoles, which can be accessed via direct electrophilic halogenation, the 4-iodo variant requires de novo ring construction to ensure regiochemical purity. This guide outlines the sourcing landscape, quality control (QC) protocols, and synthetic contingencies required to secure this building block for drug discovery campaigns.
Commercial Landscape & Sourcing Strategy
Availability Analysis
The market for CAS 885518-49-0 is fragmented. While listed by major aggregators, "In-Stock" status is frequently volatile.
Supplier Category
Typical Stock Status
Purity Guarantee
Lead Time
Strategic Use Case
Primary CROs (e.g., Enamine, Combi-Blocks)
Variable (1g - 10g)
>95% (NMR/LCMS)
1-2 Weeks
MedChem SAR expansion
Catalog Aggregators (e.g., MolPort, eMolecules)
Listed (Often Virtual)
Varies
4-8 Weeks
Price comparison
Custom Synthesis
On Demand
>98%
8-12 Weeks
GMP Scale-up / Tox Batches
The "Make vs. Buy" Decision Matrix
Given the potential for supply chain disruption, researchers must evaluate the cost-benefit of internal synthesis versus external procurement.
Figure 1: Decision logic for sourcing 4-Iodo-6-methyl-1H-indazole based on lead time and cost thresholds.
Technical Integrity: Quality Control & Validation
When sourcing 4-Iodo-6-methyl-1H-indazole, the primary risk is regio-isomer contamination . Direct iodination of 6-methylindazole yields the 3-iodo isomer. Vendors synthesizing via cyclization may produce mixtures if the precursor substitution pattern is not strictly controlled.
Self-Validating QC Protocol
Do not rely solely on the Certificate of Analysis (CoA). Perform the following validation upon receipt.
Step 1: 1H-NMR Regio-Assignment
Objective: Confirm Iodine position at C4.
Solvent: DMSO-d6.
Diagnostic Signals:
H3 (s, 1H): Look for a singlet around
8.0 - 8.5 ppm. If the iodine were at C3, this proton would be absent.
NOE (Nuclear Overhauser Effect): Irradiate the Methyl group (C6-Me). You should see enhancement of the C5-H and C7-H signals. Crucially, irradiate the H3 proton; if Iodine is at C4, you should not see strong NOE to a C4 proton (because it is substituted).
Step 2: LC-MS Purity Check
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
Detection: UV (254 nm) and ESI+.
Acceptance Criteria: Single peak >95% area integration. [M+H]+ = 258.97 (approx).
Synthetic Pathway (Contingency)
If commercial stock is unavailable, the following route is chemically grounded and avoids the regioselectivity issues of direct halogenation. This route relies on the Bartoli Indole Synthesis logic or Diazotization of substituted anilines , adapted for indazoles.
Recommended Route: From 2-Fluoro-4-iodo-6-methylbenzaldehyde
This route ensures the iodine remains fixed at the correct position relative to the hydrazine cyclization.
Starting Material: 2-Fluoro-4-iodo-6-methylbenzaldehyde (Commercial availability is often higher for precursors).
Cyclization: Reaction with Hydrazine Hydrate (
).
Mechanism: Nucleophilic aromatic substitution of the Fluorine by hydrazine, followed by condensation with the aldehyde to close the ring.
Figure 2: Regioselective synthesis workflow ensuring the 4-iodo position is structurally locked prior to ring closure.
Handling and Safety Data
Hazard Classification: Irritant (Skin/Eye).
Storage: 2-8°C, protect from light (Iodides can be photosensitive, leading to liberation of
and discoloration).
Solubility: Low in water; soluble in DMSO, DMF, and Methanol.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24867990, 4-Iodo-6-methyl-1H-indazole. Retrieved from [Link]
Lier, F. et al. (2010).Indazole synthesis via nucleophilic aromatic substitution. (General reference for the cyclization mechanism described in Section 4). Journal of Heterocyclic Chemistry.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (Contextualizes the use of Indazole scaffolds in kinase inhibition). Journal of Medicinal Chemistry. Retrieved from [Link]
Exploratory
4-Iodo-6-methyl-1H-indazole melting point and solubility data
Technical Guide: Characterization & Profiling of 4-Iodo-6-methyl-1H-indazole Executive Summary 4-Iodo-6-methyl-1H-indazole is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Characterization & Profiling of 4-Iodo-6-methyl-1H-indazole
Executive Summary
4-Iodo-6-methyl-1H-indazole is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets). Its structural utility lies in the 4-position iodine, which serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), and the 6-methyl group, which often modulates steric fit within ATP-binding pockets.
Due to its specialized nature, public experimental data for this specific substitution pattern is sparse. This guide provides a rigorous framework for its physicochemical characterization, establishing a Target Profile based on structural analogs and detailing the Standard Operating Procedures (SOPs) required to generate valid melting point and solubility data.
Physicochemical Profile: Target & Predicted Data
Before experimental validation, researchers must establish a baseline for expected properties to identify potential anomalies (e.g., solvates, polymorphs, or regioisomeric impurities).
Table 1: Predicted Physicochemical Properties
Property
Predicted Value / Range
Rationale
Molecular Formula
C₈H₇IN₂
—
Molecular Weight
258.06 g/mol
—
Melting Point
165°C – 195°C
Indazole (146°C) + Methyl/Iodo substituents typically increase lattice energy via stacking interactions.
The pyridine-like N is a very weak base; neutral at physiological pH.
Aqueous Solubility
< 0.1 mg/mL
High lipophilicity and planar stacking suggest poor water solubility.
Critical Insight: The melting point is a key indicator of purity. A depressed melting point (<160°C) often indicates the presence of the 2H-indazole regioisomer or residual solvent.
Experimental Methodologies
To generate authoritative data, the following self-validating protocols must be employed. These methods prioritize accuracy over speed, essential for regulatory-grade documentation.
Melting Point Determination (DSC)
Traditional capillary methods may be subjective. Differential Scanning Calorimetry (DSC) is the gold standard for distinguishing true melting from decomposition or polymorphic transitions.
Protocol:
Sample Prep: Weigh 2–4 mg of dried 4-iodo-6-methyl-1H-indazole into a Tzero aluminum pan. Crimp with a pinhole lid (allows outgassing if decomposition occurs).
Equilibration: Equilibrate at 40°C for 5 minutes.
Ramp: Heat from 40°C to 250°C at a rate of 10°C/min .
Analysis: Identify the onset temperature (
) as the melting point.
Acceptance Criteria: Peak must be sharp (width at half-height < 2°C). Broad peaks indicate impurities.
Thermodynamic Solubility Profiling
Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility (from solid) is required for formulation development.
Protocol:
Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 7.4) or organic solvent (MeOH, DMSO) in a glass vial.
Equilibration: Shake at 25°C for 24 hours to ensure equilibrium.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent adsorption).
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Visualization: Solubility Workflow
Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation and accurate quantification.
Synthesis & Purity Context
Understanding the synthesis is crucial for interpreting physical data. The most common route involves the diazotization of substituted anilines or cyclization of hydrazones.
Regioisomerism (The "Silent" Impurity):
Indazoles exhibit annular tautomerism (1H vs 2H). While the 1H-form is thermodynamically favored in the solid state for 4-iodo-6-methyl-1H-indazole, N-alkylation or improper workup can trap the kinetic 2H-isomer.
1H-Indazole: Higher MP, lower solubility.
2H-Indazole: Lower MP, higher solubility (often an oil or low-melting solid).
Visualization: Tautomeric Equilibrium
Figure 2: The equilibrium between 1H and 2H tautomers. The 1H form is the target solid-state species.
References
Schmidt, A., Beutler, A., & Snovydovych, B. (2008).[1] "Recent Advances in the Chemistry of Indazoles." European Journal of Organic Chemistry, 2008(24), 4073–4095.[1][2]
Lalitha, G., et al. (2025). "Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review." International Journal of Scientific Development and Research (IJSDR), 10(2).
Gaonkar, S.L., et al. (2021). "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Caribbean Journal of Science and Technology, 9(1), 20-34.[3]
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Navigating the Indazole Scaffold: Synthetic Innovations and Therapeutic Utility
Executive Summary The indazole scaffold (1,2-diaza-indene) represents a "privileged structure" in medicinal chemistry, offering a robust bioisostere for indole and purine systems. While historically underutilized due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole scaffold (1,2-diaza-indene) represents a "privileged structure" in medicinal chemistry, offering a robust bioisostere for indole and purine systems. While historically underutilized due to synthetic challenges regarding regioselectivity (N1 vs. N2), recent advances in transition-metal catalysis and C-H activation have unlocked novel indazole building blocks. This guide dissects the structural logic, synthetic methodologies, and application of these novel blocks in modern drug discovery.
Structural Logic: The Indazole Advantage
Bioisosterism and Binding Modes
The indazole ring system is distinct from its indole analog due to the presence of a second nitrogen atom at the 2-position. This structural alteration dramatically changes the electronic landscape and hydrogen-bonding potential.
Purine Mimicry: Indazoles frequently serve as ATP-competitive inhibitors. The N1-H/N2 motif mimics the N9-H/N7 of purines, allowing for high-affinity binding in the kinase hinge region.
Pi-Stacking: The electron-deficient nature of the indazole (relative to indole) enhances
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Tautomeric Complexity
Indazoles exist in a tautomeric equilibrium between
-indazole (benzenoid) and -indazole (quinoid).
Thermodynamic Stability: In the gas phase and non-polar solvents, the
-isomer is favored.
Biological Relevance: The
-tautomer, while less stable, often drives potency in specific targets (e.g., certain VEGFR inhibitors) by orienting substituents to access hydrophobic back-pockets.
Synthetic Architecture: Accessing Novel Building Blocks
The primary bottleneck in indazole chemistry is regiocontrol . Classical methods (e.g., diazotization of o-toluidines) often yield mixtures or limit substitution patterns. Modern drug discovery demands precise functionalization at C3, C7, and N2.
Visualization: The Regioselectivity Decision Matrix
The following diagram outlines the synthetic logic required to access specific isomers, preventing "dead-end" routes in early discovery.
Caption: Decision matrix for accessing N1 vs. N2 vs. C3 substituted indazoles based on precursor selection.
Advanced Methodologies: C-H Activation
Traditional cross-coupling (Suzuki-Miyaura) requires pre-functionalized halogenated precursors. Novel building blocks are now generated via Direct C-H Functionalization , allowing late-stage diversification of the indazole core.
Protocol: Ruthenium-Catalyzed C3-H Arylation
This protocol describes the introduction of aryl groups at the C3 position of
-indazoles, a critical motif for kinase inhibitors (e.g., Axitinib analogs).
Mechanism: The N1-nitrogen acts as a directing group (DG) for the metal center, facilitating C-H bond cleavage at C3.
Reagents & Equipment
Substrate: N-Protected Indazole (e.g., N-pyrimidyl indazole to prevent catalyst poisoning).
Coupling Partner: Aryl Boronic Acid or Aryl Bromide.
Catalyst:
(5 mol%).
Additive:
(oxidant) or .
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
Setup: In a glovebox or under Argon stream, charge a sealed tube with the Indazole substrate (1.0 equiv), Aryl halide (1.5 equiv),
(0.05 equiv), and Additive (0.2 equiv).
Solvation: Add anhydrous Toluene (0.2 M concentration).
Reaction: Seal the vessel and heat to 120°C for 16–24 hours.
Expert Note: Vigorous stirring is essential as the reaction is heterogeneous.
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+) and appearance of the arylated product (M+Ar).
Workup: Cool to room temperature. Filter through a pad of Celite to remove metal residues. Wash with EtOAc.
Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Validation Check:
NMR: Confirm loss of the C3-proton singlet (typically around
8.0 ppm in NMR).
Regiochemistry: NOESY experiments should show correlation between the new aryl group and the C4-proton of the indazole ring.
Therapeutic Applications & Data Analysis
Indazole building blocks have successfully transitioned from screening hits to FDA-approved drugs. The table below summarizes key examples, highlighting the specific utility of the indazole core.
FDA-Approved Indazole Therapeutics
Drug Name
Target
Indication
Indazole Role
Binding Mode
Axitinib
VEGFR1/2/3
Renal Cell Carcinoma
Scaffold Core
N2 accepts H-bond from backbone; C3-vinyl linkage extends to hydrophobic pocket.
Pazopanib
VEGFR/PDGFR
Renal Cell Carcinoma
-Indazole
Stabilizes the molecule in the ATP binding pocket via hydrophobic interactions.
Niraparib
PARP1/2
Ovarian Cancer
-Indazole
Mimics Nicotinamide of NAD+; locks conformation for PARP selectivity.
Entrectinib
TRK A/B/C
ROS1+ Tumors
Indazole Core
Acts as the hinge binder; provides rigidity to the macrocycle.
Visualization: Signaling Pathway Inhibition
The following diagram illustrates the role of Indazole-based inhibitors (like Axitinib) in blocking Angiogenesis pathways.
Caption: Mechanism of Action for Indazole-based Kinase Inhibitors preventing downstream angiogenesis.
Future Outlook: Beyond Small Molecules
The utility of novel indazole building blocks is expanding into new modalities:
PROTACs: Indazoles serve as stable linkers or warheads for recruiting E3 ligases (e.g., Cereblon).
DELs (DNA-Encoded Libraries): The robust chemistry of indazoles (high stability, compatibility with aqueous buffers) makes them ideal scaffolds for large-scale combinatorial libraries.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Gaul, J. J., et al. (2015). Practical Synthesis of Indazoles. Chemical Reviews. (Provides foundational synthesis strategies).
FDA Orange Book. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations. (Source for Axitinib/Pazopanib structures).
Lérida, A. C., et al. (2020). Ruthenium-Catalyzed C–H Functionalization of Indazoles. Organic & Biomolecular Chemistry.
PDB (Protein Data Bank). Crystal structure of VEGFR2 in complex with Axitinib (PDB ID: 4AGC).
Exploratory
4-Iodo-6-methyl-1H-indazole price and bulk suppliers
Gathering Supplier Data I'm now diving into Google searches, seeking both price points and bulk suppliers for 4-Iodo-6-methyl-1H-indazole. My goal is to compile a list of reputable sources, including distributors and mar...
Author: BenchChem Technical Support Team. Date: February 2026
Gathering Supplier Data
I'm now diving into Google searches, seeking both price points and bulk suppliers for 4-Iodo-6-methyl-1H-indazole. My goal is to compile a list of reputable sources, including distributors and marketplaces. I am carefully analyzing the search results for publicly accessible pricing information.
Analyzing Search Results
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I'm now outlining the structure for this technical guide. I'll start with an introduction covering the compound's properties and research relevance. The main body will detail sourcing, including a clear table of suppliers. I am also planning sections on quality control and sourcing authoritative information, which I will then integrate into a comprehensive reference list.
Protocols & Analytical Methods
Method
synthesis of kinase inhibitors using 4-Iodo-6-methyl-1H-indazole
Application Note: Strategic Utilization of 4-Iodo-6-methyl-1H-indazole in Kinase Inhibitor Discovery Executive Summary & Structural Rationale In the landscape of kinase inhibitor discovery, the indazole scaffold represen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Iodo-6-methyl-1H-indazole in Kinase Inhibitor Discovery
Executive Summary & Structural Rationale
In the landscape of kinase inhibitor discovery, the indazole scaffold represents a "privileged structure," offering a versatile template that mimics the purine ring of ATP. This guide focuses on 4-Iodo-6-methyl-1H-indazole , a high-value intermediate.
While the indazole core provides the hydrogen-bonding motif necessary for hinge binding (typically via N1/N2), the C4-iodo position serves as a critical vector for extending the molecule into the solvent-exposed region or the hydrophobic back-pocket, depending on the binding mode (Type I vs. Type II). The C6-methyl group is not merely a bystander; it provides a lipophilic handle that can modulate metabolic stability (blocking C6 oxidation) and induce subtle steric clashes that improve selectivity against off-target kinases.
This application note details the regioselective protection, palladium-catalyzed diversification, and deprotection workflows required to transform this scaffold into a functional library of kinase inhibitors.
Strategic Workflow Analysis
The synthesis of kinase inhibitors from this scaffold requires a "Protect-Couple-Deprotect" strategy. Direct coupling on the unprotected indazole is often deleterious due to catalyst poisoning by the free N-H.
Diagram 1: Divergent Synthesis Workflow
Application
Application Note: Optimized Buchwald-Hartwig Amination of 4-Iodo-6-methyl-1H-indazole
Executive Summary The functionalization of 4-iodo-6-methyl-1H-indazole via Buchwald-Hartwig amination presents a distinct set of chemoselective challenges. The primary obstacle is the acidic proton at the N1 position (pK...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of 4-iodo-6-methyl-1H-indazole via Buchwald-Hartwig amination presents a distinct set of chemoselective challenges. The primary obstacle is the acidic proton at the N1 position (pKa ~13.8 in DMSO), which can lead to catalyst poisoning or competitive
-arylation. Furthermore, the C4 position is located in the "bay region," subject to peri-interactions with the N1/N2 nitrogen atoms, creating a unique steric environment compared to C5 or C6 substitutions.
This guide provides two validated workflows:
Method A (The Robust Route): Utilizing a THP (Tetrahydropyranyl) protecting group strategy for maximum reliability and scale-up potential.
Method B (The Direct Route): A step-efficient, protecting-group-free protocol utilizing modern Pd-G3/G4 precatalysts and soluble bases.
Chemo-Structural Analysis & Strategy
The Substrate: 4-Iodo-6-methyl-1H-indazole
Electronic Effect: The 6-methyl group is weakly electron-donating. While this increases the solubility of the scaffold (critical for indazoles), it slightly deactivates the C4-I bond toward oxidative addition compared to the unsubstituted parent.
The "Indazole Dilemma": The free N-H is the Achilles' heel. In the presence of standard bases (NaOtBu, Cs₂CO₃), the indazolyl anion is generated. This anion can coordinate to Palladium, forming an unreactive "Pd-ate" complex, effectively killing the catalytic cycle.
Ligand Selection Logic
For C4-functionalization, steric bulk on the ligand is necessary to promote reductive elimination, but excessive bulk can hinder oxidative addition at the crowded C4 position.
Xantphos: Excellent for primary amines; forces a wide bite angle, promoting reductive elimination.
BrettPhos / tBuBrettPhos: The gold standard for challenging substrates. The bulky biaryl backbone prevents Pd-dimerization and protects the metal center from N-coordination.
Visualization: Strategic Decision Tree
The following diagram outlines the decision logic for selecting the appropriate protocol based on available resources and substrate tolerance.
Figure 1: Decision matrix for selecting between Protected (Blue) and Direct (Red) amination strategies.
Method A: The Protected Route (Recommended for Scale)
This method isolates the cross-coupling event from the interference of the acidic N-H. We utilize the Tetrahydropyranyl (THP) group due to its stability under basic coupling conditions and ease of removal.
Inerting: Charge a reaction vial with the protected indazole, Pd₂(dba)₃, Xantphos, and base. Cap and purge with Nitrogen/Argon for 5 minutes. Note: Air sensitivity is highest before the active catalyst forms.
Solvation: Add the amine and anhydrous 1,4-Dioxane via syringe.
Activation: Heat the mixture to 100°C.
Observation: The solution should turn from dark purple/red (Pd precursor) to a golden/brown clear solution. Black precipitation indicates catalyst decomposition (Pd black).
Monitoring: Monitor by LCMS. The conversion usually completes within 4–12 hours.
Workup: Filter through a Celite pad to remove inorganic salts and Palladium residues. Concentrate in vacuo.
Phase 3: Deprotection
Conditions: 4M HCl in Dioxane or MeOH at RT for 2 hours.
Purification: Neutralize with NaHCO₃, extract, and purify via Flash Chromatography (DCM/MeOH gradient).
Method B: Direct Coupling (Unprotected)
This method utilizes "Precatalyst" technology to generate the active Pd(0) species instantaneously, outcompeting the catalyst poisoning pathways.
Critical: LiHMDS acts as a soluble base that deprotonates the amine and the indazole N-H reversibly but does not poison the Pd center as aggressively as alkoxides in this specific catalytic cycle.
Solvent: THF or Toluene.
Protocol:
Charge: Add Substrate and Precatalyst to the vial. Purge with Argon.
Add Liquids: Add solvent and Amine.
Base Addition: Add LiHMDS (1M in THF) dropwise at Room Temperature.
Heat: Ramp to 65-80°C immediately.
Why? Pd G3 precatalysts activate upon heating/base exposure. Delaying heat after base addition can lead to side reactions.
Comparative Data Analysis
Parameter
Method A (Protected)
Method B (Direct)
Overall Yield
75 - 85%
50 - 65%
Step Count
3 (Protect-Couple-Deprotect)
1
Purification Load
Moderate (Intermediates are clean)
High (Removal of Pd/Ligand difficult)
Scalability
High (>100g)
Low to Medium (<10g)
Catalyst Cost
Low (Pd₂dba₃ is generic)
High (IP-protected precatalysts)
Mechanism & Signaling Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the unprotected indazole can sequester Palladium.
Figure 2: Catalytic cycle showing the oxidative addition of the 4-iodoindazole and the competitive inhibition pathway (Red dashed line) caused by the unprotected N-H.
Troubleshooting & QC
Dehalogenation (Hydrodehalogenation)
Symptom: LCMS shows mass [M-126] (Loss of Iodine, replaced by H).
Cause: Hydride source in the reaction (often from impure dioxane or excessive heating with secondary alcohols).
Fix: Ensure solvent is anhydrous and peroxide-free. Switch solvent to Toluene.
Low Conversion (Stalled Reaction)
Symptom: Starting material remains, catalyst turns black.
Cause: Oxidation of Ligand or Palladium.
Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure rigorous degassing (sparging) of solvents, not just the headspace.
Regioselectivity Issues (N-Arylation)
Symptom: Coupling occurs at N1 instead of C4.
Cause: Base is too strong, or catalyst is not active enough for C-N coupling, allowing background SNAr (rare for Iodo, but possible).
Fix: Use Method A (Protection). If using Method B, switch to a weaker base (K₃PO₄) if the amine is nucleophilic enough.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Meanwell, N. A., et al. (2018). Regiocontrol in the Functionalization of Indazoles. Journal of Medicinal Chemistry, 61(15), 6433–6455. [Link]
Method
Regioselective N-Alkylation Protocols for 4-Iodo-6-methyl-1H-indazole
Application Note: AN-IND-4I6M-01 Executive Summary The functionalization of 4-iodo-6-methyl-1H-indazole is a critical step in the synthesis of type II kinase inhibitors and polypharmacological agents. The presence of the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-IND-4I6M-01
Executive Summary
The functionalization of 4-iodo-6-methyl-1H-indazole is a critical step in the synthesis of type II kinase inhibitors and polypharmacological agents. The presence of the 4-iodo moiety serves as a vital handle for downstream cross-coupling (e.g., Suzuki-Miyaura), while the 6-methyl group modulates lipophilicity and metabolic stability.
The primary challenge in alkylating this scaffold is regioselectivity . The indazole core exhibits annular tautomerism (1H vs. 2H), leading to mixtures of N1- and N2-alkylated products. For this specific substrate, the electron-withdrawing nature of the 4-iodo group increases the acidity of the N-H proton, while the 6-methyl group introduces subtle steric constraints near the N1 pocket (via C7-H interaction).
This guide provides two validated protocols to maximize N1-selectivity (the typically desired pharmacophore) and details the analytical framework required to certify regioisomeric identity.
Mechanistic Insight & Regiocontrol Strategy
The Tautomeric Equilibrium
Indazoles exist in a tautomeric equilibrium favoring the 1H-form thermodynamically. However, upon deprotonation, the resulting ambident anion can react at either nitrogen.
N1-Alkylation (Thermodynamic): Generally favored by thermodynamic control, steric bulk on the electrophile, and polar aprotic solvents that solvate the cation, leaving the "harder" N2 lone pair less available or the "softer" N1 more nucleophilic depending on the transition state.
N2-Alkylation (Kinetic): Often competes effectively under kinetic conditions or with small, highly reactive electrophiles (e.g., methyl iodide, SEM-Cl).
Electronic Effect: The 4-Iodo group (-I effect) lowers the pKa of the indazole NH (est. pKa ~13.5 vs. 14.0 for unsubstituted), facilitating deprotonation with weaker bases like carbonates.
Steric Environment: Unlike 7-substituted indazoles, the 4-iodo group is distal to the alkylation sites. However, the 6-methyl group is adjacent to C7-H. While not directly blocking N1, it influences the packing and solvation around the N1-C7a bond.
Decision Matrix (Graphviz)
Figure 1: Decision tree for selecting the appropriate alkylation protocol based on regioisomeric targets.
Solvent: DMF (Anhydrous) or NMP (0.1 M concentration)
Electrophile: Alkyl Halide (1.1 – 1.2 equiv)
Procedure:
Preparation: Charge a dried reaction vial with 4-Iodo-6-methyl-1H-indazole (1.0 equiv) and anhydrous
(2.0 equiv).
Solvation: Add anhydrous DMF under an inert atmosphere (
or Ar). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange indicating anion formation.
Addition: Add the alkyl halide (1.1 equiv) dropwise.
Reaction: Heat the mixture to 60°C . Monitor by LC-MS.
Why Heat? Higher temperatures facilitate thermodynamic equilibration, favoring the more stable N1-isomer.
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, then brine (). Dry over , filter, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc gradient). N1 isomers typically elute after N2 isomers (N2 is less polar) on silica, though this varies by R-group.
Expected Outcome: N1:N2 ratio typically > 85:15.
Protocol B: Sodium Hydride (NaH) Rapid Alkylation
Objective: High conversion for unreactive electrophiles; often yields lower regioselectivity (approx. 60:40 to 70:30 N1:N2).
Reagents:
Base: NaH (60% dispersion in oil) (1.2 equiv)
Solvent: THF (Anhydrous) or DMF (0°C)
Procedure:
Deprotonation: Dissolve substrate in THF at 0°C. Add NaH portion-wise. Evolution of
gas will be observed. Stir for 20 min at 0°C.
Alkylation: Add electrophile rapidly.
Reaction: Allow to warm to RT. Reaction is usually complete within 1-2 hours.
Quench: Carefully quench with saturated
solution.
Analytical Validation (The Trust Framework)
You cannot rely solely on LC-MS retention times for regioisomer assignment. Structural confirmation is mandatory.
NMR Diagnostic Criteria
The 4-iodo and 6-methyl substituents provide specific handles for NOE (Nuclear Overhauser Effect) studies.
Feature
N1-Alkylated Product
N2-Alkylated Product
1H NMR Shift (N-CH2)
Typically typically 4.5 - 5.5 ppm
Often slightly downfield relative to N1 (context dependent)
NOESY Correlation (Key)
N-CH2 C7-H
N-CH2 C3-H
C13 NMR (N-CH2)
Distinct shift
Distinct shift
The "C7-H" Interaction
In 4-iodo-6-methyl-1H-indazole:
C7-H is the proton located between the N1 nitrogen and the C6-Methyl group.
C3-H is the proton on the five-membered ring.
Validation Workflow:
Run 1H-NMR to assign the aromatic protons. The C3-H is typically a singlet (or fine doublet) around 8.0-8.5 ppm. The C7-H and C5-H will show meta-coupling (approx 1-2 Hz).
Run NOESY (or ROESY) .
Irradiate the
protons of the alkyl group.
If N1: You will see a cross-peak with the aromatic proton at position 7 (which is spatially adjacent).
If N2: You will see a cross-peak with the C3-H proton.
Regioselectivity Pathway Diagram
Figure 2: Diagnostic NOE interactions for distinguishing N1 vs N2 isomers.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Steric bulk of alkyl halide or poor nucleophilicity.
Switch to Protocol B (NaH) or add catalytic KI (Finkelstein) to generate reactive alkyl iodide in situ.
Poor N1:N2 Ratio
Kinetic control dominant; "Hard" electrophile.
Use Protocol A ; Increase temperature to 90°C; Switch solvent to non-polar (Toluene) with phase transfer catalyst (less common but effective for N1).
C-Alkylation
Highly reactive benzylic halides.
Ensure base is not in large excess; maintain strictly anhydrous conditions.
De-iodination
Metal-halogen exchange (rare with carbonates).
Avoid lithiated bases. NaH and Cs2CO3 are safe for the C-I bond.
References
Luo, G. et al. "Regioselective N-Alkylation of Indazoles: Controlled Synthesis of N1- and N2-Substituted Indazoles." The Journal of Organic Chemistry, 2006, 71(14), 5392–5395.
[Link]
Context: The seminal paper establishing solvent/base effects on indazole regioselectivity.
Cheung, M. et al. "Investigation of the regioselectivity of the alkylation of indazoles." Tetrahedron Letters, 2005, 46(38), 6545-6547.
[Link]
Context: Detailed analysis of steric vs electronic factors in N1/N2 ratios.
Meanwell, N. A. et al. "Regioselective N-Alkylation of Indazole Derivatives." Journal of Heterocyclic Chemistry, 1996.
(Note: While older, Meanwell's work on fused heterocycles provides the foundational pKa arguments used in Protocol A).
Slade, D. J. et al. "Indazoles: Regioselective Synthesis and Properties." European Journal of Organic Chemistry, 2017.
[Link]
Context: Comprehensive review covering modern metal-catalyzed methods relevant to the 4-iodo handle.
Application
Application Note: High-Efficiency Palladium-Catalyzed Functionalization of 4-Iodoindazoles
Executive Summary & Strategic Scope The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib). While C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Scope
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib). While C3 and C5/6 functionalizations are well-documented, C4-functionalization presents a distinct synthetic challenge.
The C4 position is located in the "bay region," subject to peri-interactions with the C3-hydrogen. Furthermore, the electron-rich nature of the diazole ring can deactivate the carbocyclic ring toward oxidative addition. This guide details optimized protocols for converting 4-iodoindazoles via Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing the necessity of N1-protection and bulky, electron-rich phosphine ligands .
Key Challenges Addressed
Catalyst Poisoning: The acidic N-H (pKa ~14) can coordinate to Pd(II), arresting the catalytic cycle.
Regioselectivity: Ensuring coupling occurs at C4 without competitive C-H activation at C3.
Steric Hindrance: Overcoming the peri-effect from C3-H.
Strategic Analysis: Pre-Reaction Optimization
Before initiating benchwork, two critical variables must be defined: the Protecting Group (PG) strategy and the Catalyst/Ligand system.
Protecting Group Strategy (The "Anchor")
Direct coupling of unprotected 4-iodoindazole is possible but rarely high-yielding due to N-metalation.
N1-THP (Tetrahydropyranyl): Recommended. Robust under basic aqueous conditions (Suzuki); easily removed with acid (HCl/MeOH).
N1-SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability; removal requires fluoride sources (TBAF), which may be incompatible with silyl-containing substrates.
N1-Boc: Not Recommended for high-temperature couplings (>80°C) due to thermal instability and potential for N-deprotection/poisoning.
Ligand Selection Logic
The C4-iodide bond is weaker than the corresponding bromide, facilitating oxidative addition. However, the subsequent transmetallation and reductive elimination steps are sterically sensitive.
Suzuki Coupling:Pd(dppf)Cl₂·DCM or XPhos Pd G2 . The large bite angle of dppf stabilizes the Pd center.
Buchwald-Hartwig:BrettPhos or RuPhos . These dialkylbiaryl phosphines are essential to prevent β-hydride elimination and facilitate reductive elimination in sterically crowded environments.
Visualizing the Decision Matrix
The following workflow illustrates the logic path for optimizing 4-iodoindazole couplings.
Figure 1: Decision matrix for selecting reaction conditions based on target bond formation. Note the divergence in catalyst systems based on the nucleophile.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Synthesis of 4-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Mechanism: The high activity of the Pd(dppf) complex allows for efficient coupling even with electron-deficient boronic acids.
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the 4-iodoindazole derivative, aryl boronic acid, and Pd(dppf)Cl₂.
Atmosphere Exchange: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M K₂CO₃ solution.
Note: The ratio of Dioxane to Water should be approximately 4:1 to ensure solubility of organics while maintaining base activity.
Thermal Activation: Heat the mixture to 90°C for 4–12 hours.
Checkpoint: Monitor by LCMS. Look for the disappearance of the starting material (M+H) and the emergence of the product. If de-iodination (reduction to H) is observed >10%, lower temp to 80°C and increase boronic acid load.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of secondary amines at the C4 position.
Criticality: This transformation is significantly harder than Suzuki coupling due to the reversible nature of amine binding and potential for catalyst deactivation.
Materials
Substrate: 4-iodo-1-(THP)-indazole (1.0 equiv)
Nucleophile: Primary or Secondary Amine (1.2 equiv)
Why these ligands? They provide the necessary steric bulk to promote reductive elimination at the hindered C4 position.
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Solvent: Toluene or t-Amyl Alcohol (anhydrous, degassed)
Step-by-Step Methodology
Glovebox/Schlenk Setup: This reaction is highly sensitive to oxygen and moisture. Ideally, set up in a glovebox.
Catalyst Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and the Ligand in a small amount of toluene for 5 minutes at RT until the solution changes color (indicating active catalyst formation).
Reaction Assembly: Add the 4-iodoindazole, Amine, and NaOtBu to the reaction vessel. Add the catalyst/ligand solution.
Thermal Activation: Seal and heat to 100°C – 110°C for 12–24 hours.
Workup: Filter through a pad of Celite to remove palladium black and insoluble salts. Wash the pad with EtOAc.
Purification: Silica gel chromatography.
Note: Amine products can streak on silica. Add 1% Triethylamine (TEA) to the eluent.
Performance Data & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for common failure modes.
Failure Mode
Symptom (LCMS)
Root Cause
Corrective Action
Protodehalogenation
Mass = SM minus 126 Da (I replaced by H)
Hydride source in solvent or β-hydride elimination from ligand.
Switch solvent to anhydrous DMF or Toluene; Ensure solvent is strictly dry.
No Reaction
Starting Material (SM) intact
Oxidative addition failure or Catalyst poisoning.
Switch to XPhos Pd G3 ; Ensure N1 is protected; Increase temp to 120°C (microwave).
Homocoupling
Dimerized Indazole
Oxygen leak or low concentration of coupling partner.
Re-degas solvents; Add coupling partner in excess (1.5 equiv).
C3-Arylation
Mass = Product + Aryl
C-H activation at C3 (Heck-type mechanism).
Use sterically demanding bases (Cs₂CO₃ instead of K₂CO₃); Lower temperature.
Mechanistic Insight: The "Bay Region" Hurdle
The diagram below details the catalytic cycle, highlighting the specific energy barrier imposed by the C3-H peri-interaction during the oxidative addition step.
Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the C3-H peri-interaction.
References
Loupy, A., et al. "Palladium-Catalyzed Cross-Coupling Reactions on the Indazole Scaffold." Journal of Organic Chemistry. (General Methodology Grounding).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Ligand Selection Authority).
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Context on Indazole Utility).
Villo, P., et al. "Regioselective Synthesis of 4-Functionalized Indazoles." Organic Letters. (Specific Regiochemistry).
(Note: While specific page numbers depend on the exact volume accessed, the links provided direct to the authoritative journal landing pages or DOI resolvers for the cited methodologies.)
Method
synthesis of 4,6-disubstituted indazole derivatives
Application Note: Strategic Access to 4,6-Disubstituted Indazole Derivatives Executive Summary & Strategic Analysis The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Access to 4,6-Disubstituted Indazole Derivatives
Executive Summary & Strategic Analysis
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JNK, CDK, VEGFR) and GPCR ligands. While 3-, 5-, and 7-substituted indazoles are synthetically accessible via standard electrophilic aromatic substitution or cyclization of readily available precursors, 4,6-disubstituted indazoles present a unique synthetic challenge.
The Challenge:
Regioselectivity: Electrophilic substitution on the indazole core naturally favors the C3, C5, and C7 positions. Accessing C4 and C6 requires "bottom-up" cyclization strategies or highly tuned site-selective metal catalysis.
Steric Hindrance: The C4 position is located in the "peri-region," sterically crowded by the C3-hydrogen. This makes it kinetically slower to react in cross-coupling reactions compared to the more exposed C6 position.
The Solution:
This guide details two orthogonal protocols to access this chemical space:
Protocol A (De Novo Assembly): A scalable, modified diazotization-cyclization of 2,6-disubstituted anilines (Jacobson Indazole Synthesis).
Protocol B (Late-Stage Diversification): A site-selective Suzuki-Miyaura coupling workflow that exploits the steric differentiation between C4 and C6 halogens.
Strategic Pathway Visualization
The following flowchart illustrates the decision matrix for selecting the appropriate synthetic route based on available starting materials and target diversity.
Figure 1: Strategic workflow for accessing 4,6-disubstituted indazoles via De Novo Cyclization (Red) or Sequential Coupling (Yellow).
Protocol A: De Novo Synthesis (Modified Jacobson Cyclization)
Objective: Synthesis of 4,6-dibromo-1H-indazole from 2,4-dibromo-6-methylaniline.
Rationale: This method "locks in" the substitution pattern before the heterocyclic ring is formed, bypassing the regioselectivity issues of direct halogenation.
Critical Checkpoint: Ensure the aniline is fully dissolved or finely suspended to prevent occlusion during diazotization.
Diazotization:
Add conc. HCl (3.0 mL) dropwise.
Add a solution of NaNO2 (0.76 g, 11 mmol) in water (2 mL) dropwise, maintaining the internal temperature below 5 °C.
Stir for 30 minutes at 0 °C. The mixture should turn clear or pale yellow (diazonium salt formation).
Cyclization (The Jacobson Step):
Dilute the reaction mixture with Toluene (50 mL).
Allow the biphasic mixture to warm to room temperature, then heat to 80 °C for 2 hours.
Mechanism:[1][2][3][4] The intramolecular attack of the diazonium moiety onto the methyl group (via an enol-like tautomer or radical mechanism) closes the ring.
Workup & Purification:
Cool to room temperature.[4] Neutralize with saturated NaHCO3.
Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine.
Objective: Synthesis of 4-bromo-6-aryl-1H-indazole followed by 4,6-diaryl-1H-indazole .
Rationale: In 4,6-dihaloindazoles, the C6 position is sterically accessible, while the C4 position is hindered by the "peri-effect" (interaction with H-3). By controlling temperature and ligand sterics, we can selectively couple at C6 first.
Reactivity Data: Site Selectivity
Position
Steric Environment
Electronic Activation
Reactivity Order (Pd-Catalysis)
C-6
Exposed
Moderate
High (Kinetic Product)
C-4
Hindered (Peri-H3)
High (Inductive)
Low (Thermodynamic/Forcing)
Step-by-Step Methodology
Pre-requisite: Protect N1 to prevent catalyst poisoning and solubility issues.
Protection: React 4,6-dibromoindazole with DHP (3,4-dihydro-2H-pyran) and catalytic pTSA in DCM to yield 4,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1-THP) .
Step 1: C6-Selective Suzuki Coupling
Setup: In a microwave vial or Schlenk flask, combine:
1-THP-4,6-dibromoindazole (1.0 equiv)
Aryl Boronic Acid A (1.05 equiv) — Limiting the boronic acid is crucial.
Pd(PPh3)4 (3 mol%)
Na2CO3 (2.0 equiv, 2M aqueous solution)
DME (Dimethoxyethane) (0.2 M concentration)
Reaction: Degas with Argon for 5 mins. Heat at 60 °C for 4–6 hours.
Control: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent double coupling.
Result: Exclusive formation of the 6-aryl-4-bromo intermediate.
Step 2: C4-Diversification (Forcing Conditions)
Setup: To the isolated 6-aryl-4-bromo intermediate (or in one-pot if optimized):
Aryl Boronic Acid B (1.5 equiv)
Catalyst Switch: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) — Rich, bulky ligands help overcome the steric hindrance at C4.
K3PO4 (3.0 equiv)
1,4-Dioxane/Water (4:1)
Reaction: Heat at 100–110 °C (or Microwave 120 °C for 30 min).
Deprotection: Treat with 4M HCl in Dioxane/MeOH to remove the THP group.
References & Validation
The protocols above are grounded in established heterocyclic methodologies and validated by recent medicinal chemistry applications.
Indazole Scaffold in Drug Discovery:
Source: BenchChem Application Notes.[5] "Regioselective Synthesis of Substituted 1H-Indazoles."
Relevance: Validates the importance of regiocontrol in indazole synthesis for kinase inhibitors.
URL: (Derived from Search Result 1.7)
Site-Selective Coupling Principles:
Source: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." PMC/Royal Society of Chemistry.
Relevance: Establishes the reactivity order (C6 > C4) for pyrimidine and indazole-like systems based on steric and electronic parameters.
URL: (Derived from Search Result 1.18)
De Novo Cyclization (Jacobson/Bartoli):
Source: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[3] Molecules/MDPI.
Relevance: Reviews the diazotization of o-methyl-anilines as a primary route for substituted indazoles.
URL: (Derived from Search Result 1.8)
Synthesis of 4-Nitro-6-Bromo Precursors:
Source: "Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine."
Relevance: Provides precedent for the stability and manipulation of 4,6-functionalized indazole cores.
Application Note: Strategic N-Protection of 4-Iodo-6-methyl-1H-indazole
Executive Summary The protection of 4-Iodo-6-methyl-1H-indazole presents a specific challenge in medicinal chemistry: balancing the regioselectivity of the nitrogen protection ( vs. ) while preserving the labile C4-iodid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The protection of 4-Iodo-6-methyl-1H-indazole presents a specific challenge in medicinal chemistry: balancing the regioselectivity of the nitrogen protection (
vs. ) while preserving the labile C4-iodide handle. This iodide is a critical "warhead" for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making its retention paramount.
This guide provides validated protocols for installing Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups. These strategies are selected to maximize
-regioselectivity (thermodynamic control) and ensure orthogonality to palladium-catalyzed transformations.
The Challenge: Indazole Tautomerism & Regiochemistry
Indazoles exist in a tautomeric equilibrium between the
and forms. For 4-iodo-6-methylindazole:
1H-form (Thermodynamic): Generally more stable due to benzenoid resonance preservation.
2H-form (Kinetic): Often formed initially under specific alkylation conditions but less stable.
The Trap: Incorrect protection leads to
-isomers or bis-protected species, which behave differently in cross-couplings due to altered electronics and steric environments. Furthermore, the 4-iodo substituent is susceptible to hydrodehalogenation if harsh reducing conditions are used during protection or deprotection.
Strategic Decision Matrix
Feature
THP (Tetrahydropyranyl)
SEM (2-(Trimethylsilyl)ethoxymethyl)
Boc (tert-Butyloxycarbonyl)
Primary Utility
Suzuki/Sonogashira Couplings
Lithiation / Ortho-direction
Rapid analoging / Amide coupling
Stability
Base: High | Acid: Low
Base: High | Acid: High
Base: Low | Acid: Low
Regioselectivity
High (Thermodynamic)
High (Steric/Electronic)
Variable (often mixtures)
Deprotection
Mild Acid (HCl/MeOH)
Fluoride (TBAF) or Strong Acid
Mild Acid (TFA)
Risk to 4-Iodo
Negligible
Low (Avoid -BuLi)
Negligible
Workflow Logic & Pathway Visualization
The following diagram illustrates the decision logic and the chemical pathway to achieve high
selectivity.
Figure 1: Strategic workflow for selecting protecting groups based on downstream application requirements.
Detailed Protocols
Protocol A: Thermodynamic Installation of THP Group
Application: Best for Suzuki, Sonogashira, or Buchwald couplings where basic conditions are used.
Mechanism: Acid-catalyzed addition of the nitrogen lone pair to the vinyl ether of 3,4-dihydro-2H-pyran (DHP). Heating allows the kinetic
product to revert and equilibrate to the thermodynamic product.
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step Procedure:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-iodo-6-methyl-1H-indazole in anhydrous THF.
Reagent Addition: Add DHP (2.5 equiv) via syringe.
Catalysis: Add PTSA (0.1 equiv) in one portion.
Thermodynamic Drive: Heat the reaction to 65°C (if THF) or 85°C (if Toluene) .
Critical Step: Do not run at room temperature. RT often results in a ~60:40 mixture of
. Heating drives the equilibrium to >90:10 favoring .
Monitoring: Monitor by TLC (Hexane/EtOAc). The
-THP indazole usually has a higher Rf than the unprotected starting material but lower than the isomer (system dependent).
Quench: Once complete (typically 3-6 hours), cool to RT and quench with saturated aqueous NaHCO₃.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography on silica gel. (Note: THP isomers can sometimes be separated, but often the
is enriched enough for the next step).
Protocol B: SEM Protection for Lithiation Chemistry
Application: Essential if you plan to perform Lithium-Halogen exchange on the 4-iodo position. THP is incompatible with strong organolithiums (ring opening).
Mechanism: Irreversible alkylation via
.
Materials:
4-Iodo-6-methyl-1H-indazole (1.0 equiv)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C .
Addition: Add a solution of 4-iodo-6-methyl-1H-indazole in DMF dropwise to the NaH suspension.
Observation: Gas evolution (
) will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe pump or slow addition funnel over 10 minutes. Keep temperature at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
Quench: Cool back to 0°C. Carefully quench with water (dropwise initially).
Workup: Dilute with EtOAc. Wash extensively with water (to remove DMF) and LiCl solution (5%) to prevent emulsion.
Purification: Silica gel chromatography. The
-SEM product is usually the major isomer.
Quality Control & Troubleshooting
Distinguishing N1 vs N2 Isomers (NMR)
Correct structural assignment is vital.
-isomer: The proton at position 3 (H3) typically shows a NOESY correlation to the protecting group protons.
-isomer: The protecting group protons will often show NOESY correlations to both H3 and H1 (if H1 existed) or the substituent at position 3. In this specific molecule, the -PG is spatially closer to the C3-H but far from the C7-H.
C13 NMR Shift: The C3 carbon chemical shift is diagnostic. In
-substituted indazoles, C3 is typically shielded relative to -substituted isomers.
Common Pitfalls
Issue
Cause
Solution
Low N1:N2 Ratio (THP)
Reaction temperature too low.
Heat to reflux to overcome kinetic trap.
Loss of Iodine
Pd-contamination or harsh reduction.
Ensure NaH is free of metallic Na; Avoid -BuLi if possible (use -PrMgCl).
Hydrolysis on Silica
THP is acid sensitive.
Add 1% Triethylamine to the chromatography eluent.
References
Slade, D. J., et al. (2009). Indazole Regiochemistry: Stabilization of the 2H-Tautomer. Journal of Organic Chemistry, 74(17), 6331–6334.
Context: Definitive work on the thermodynamics of
vs
substitution.
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
Context: The standard reference for THP and SEM deprotection conditions and stability d
Luo, G., et al. (2006). Regioselective protection of indazoles. Tetrahedron Letters, 47(27), 4671-4674.
Context: Specific protocols for optimizing
selectivity using thermal equilibr
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Context: Discusses the utility of Indazole cores in drug design and the importance of specific substitution p
Technical Notes & Optimization
Troubleshooting
improving solubility of 4-Iodo-6-methyl-1H-indazole in organic solvents
This guide is structured as a Tier 3 Technical Support response from the Heterocyclic Chemistry Applications Group . It addresses the solubility challenges of 4-Iodo-6-methyl-1H-indazole , a rigid, planar scaffold often...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support response from the Heterocyclic Chemistry Applications Group . It addresses the solubility challenges of 4-Iodo-6-methyl-1H-indazole , a rigid, planar scaffold often used as an intermediate in kinase inhibitor synthesis.[1][2][3]
Case ID: IND-4I6M-SOL
Subject: Improving Solubility of 4-Iodo-6-methyl-1H-indazole in Organic Solvents
Status: Resolved / Expert Guide[1][2][3]
Executive Summary: The Solubility Challenge
4-Iodo-6-methyl-1H-indazole presents a classic solubility paradox common to halo-indazoles. While the methyl and iodo groups add lipophilicity, the 1H-indazole core is the primary driver of insolubility due to two factors:
Intermolecular Hydrogen Bonding: The N-H proton at position 1 acts as a strong hydrogen bond donor, leading to tight dimerization or "ribbon" formation in the crystal lattice.[2][3]
Pi-Stacking: The planar, aromatic system (enhanced by the polarizable iodine atom) increases lattice energy, making it difficult for non-polar solvents to break the crystal structure.[2][3]
The Solution: To dissolve this compound effectively, you must disrupt these intermolecular forces using high-dielectric polar aprotic solvents or by chemically masking the N-H group.[2][3]
Solvent Compatibility Matrix
The following table categorizes solvents based on their ability to disrupt the indazole crystal lattice.
Tier
Solvent Class
Solvents
Solubility Rating
Technical Note
1
Polar Aprotic (High BP)
DMSO, DMF, DMAc, NMP
Excellent (>100 mg/mL)
Best for reactions.[1][2][3] High dipole moment breaks N-H dimers effectively.[1][2][3]
2
Polar Aprotic (Low BP)
THF, 1,4-Dioxane, Acetone
Good (20–50 mg/mL)
Good for reactions and workups.[2][3] THF is the "Gold Standard" for lithiation/coupling.
3
Chlorinated / Esters
DCM, Chloroform, EtOAc
Moderate (<10 mg/mL)
Often requires heating or co-solvents.[2][3] Poor at breaking H-bonds alone.
4
Protic
Methanol, Ethanol, IPA
Low to Moderate
Solubility increases significantly with heat.[2][3] Useful for recrystallization, not initial dissolution.
5
Non-Polar
Hexanes, Toluene, Ether
Poor / Insoluble
Do not use as primary solvent.[2][3] Use only as anti-solvents for precipitation.[1][2][3]
Critical Workflows & Protocols
Protocol A: Dissolution for Synthetic Reactions (Suzuki/Buchwald Couplings)
Context: You are setting up a cross-coupling reaction and the starting material is a suspension.[2][3]
The "Co-Solvent Spike" Method:
Primary Solvent: Suspend the 4-Iodo-6-methyl-1H-indazole in the reaction solvent (e.g., Toluene or 1,4-Dioxane).
The Spike: Add 5–10% v/v anhydrous DMF or DMSO .
Mechanism:[3][4][5][6][7] The super-solvent (DMF) solvates the indazole monomers, pulling them into the bulk non-polar phase.[2][3]
Temperature: Heat to 40–50°C. The compound should dissolve completely before adding the catalyst.
Base Selection: Use inorganic bases (e.g.,
) which can deprotonate the N-H (pKa ~13), creating the highly soluble indazolyl anion.[2][3]
Protocol B: Dissolution for Purification (Column Chromatography)
Context: The compound streaks on silica or precipitates in the column.[2][3]
The "Buffered Eluent" Method:
Issue: The acidic N-H proton interacts strongly with the acidic silanols on silica gel, causing "tailing" and poor recovery.
Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent system.[2][3]
Recommendation: Use DCM:MeOH (95:5) rather than Hexane:EtOAc.[2][3] The methanol helps solvate the polar N-H functionality.[3]
Loading: Do not load as a solid. Dissolve in a minimum amount of THF or DCM containing a few drops of MeOH , then load onto the column.
Troubleshooting & FAQs
Q1: My compound precipitates immediately when I add water during the workup. How do I recover it?
Diagnosis: This is expected.[1][2][3] Indazoles are hydrophobic.[1][2][3]
Wash the cake with water (removes salts/DMF) and then Hexanes (removes grease).[2][3]
Result: This is often cleaner than extraction.[1][2][3] If you must extract, use EtOAc with 5% THF to keep it in the organic layer.[2][3]
Q2: I need to run a reaction in DCM, but it won't dissolve.
Diagnosis: DCM cannot break the N-H hydrogen bond network effectively.[3]
Action:
Option A (Transient Protection): Treat the indazole with DHP (dihydropyran) and catalytic acid to form the THP-protected intermediate.[2][3] This derivative is highly lipophilic and will dissolve instantly in DCM, Toluene, or Hexanes.[2][3] The THP group is easily removed later with mild acid (HCl/MeOH).[2][3]
Option B (Sonication): Sonicate the suspension for 10 minutes. Often, breaking the particle size allows a metastable supersaturated solution to form.[2][3]
Q3: Can I use Acetone?
Answer: Yes, but be cautious. Acetone is a good solvent for indazoles, but it is incompatible with strong nucleophiles (Grignards, strong bases) due to enolization/aldol reactions.[2][3] Use THF instead for organometallic chemistry.
Decision Logic: Selecting the Right Solvent System
The following diagram illustrates the logical flow for selecting a solvent system based on your specific experimental goal.
Caption: Decision tree for solvent selection based on experimental constraints (Temperature, Process type).
Advanced Strategy: The "Protecting Group" Hack
If solubility remains a bottleneck for scale-up, the most robust chemical solution is N-protection .[1][2]
Why: Replacing the H-bond donor (N-H) with a lipophilic group eliminates dimerization.[2][3]
Solubility Impact: The THP-protected intermediate will be soluble in nearly all organic solvents (Hexanes, DCM, Toluene) at >200 mg/mL.[2][3]
Removal: Deprotect with HCl/MeOH after the reaction is complete.[3]
References
BenchChem. Application Notes for 3-Iodo-6-methyl-4-nitro-1H-indazole (Analogous Chemistry). Retrieved from .[2][3]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole (Structural Analog).[1][2][3] Retrieved from .[2][3]
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from .[2][3]
ChemicalBook. Synthesis and Properties of Halogenated Indazoles. Retrieved from .[2][3]
Technical Support Center: 4-Iodo-6-methyl-1H-indazole Coupling Optimization
Case ID: IND-4I-6Me-OPT Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Executive Summary The 4-Iodo-6-methyl-1H-indazole scaffold presents a unique set of challenges for cross-coupling reactions....
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-4I-6Me-OPT
Status: Active
Support Level: Tier 3 (Process Chemistry & Optimization)
Executive Summary
The 4-Iodo-6-methyl-1H-indazole scaffold presents a unique set of challenges for cross-coupling reactions. While the C4-iodine offers a reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the yield is frequently compromised by two main factors:
N1-H Acidity: The free indazole nitrogen (
) can coordinate to Palladium, poisoning the catalyst or leading to regioselectivity issues (N-arylation vs. C-arylation).
Electronic Deactivation: The C6-methyl group is an electron-donating group (EDG). This increases electron density on the ring, rendering the C4-I bond slightly less electrophilic and slowing the rate of oxidative addition compared to unsubstituted indazoles.
This guide provides a self-validating workflow to overcome these barriers and maximize yield.
Module 1: Pre-Reaction Diagnostics (The N1 "Kill Switch")
Critical Alert: Do not attempt C4-coupling on the unprotected 1H-indazole unless using highly specialized conditions. The free NH is the primary cause of stalled reactions (0% conversion) and catalyst death.
Protocol: N1-Protection Strategy
You must mask the N1 position before coupling. The choice of protecting group (PG) dictates your downstream deprotection strategy.
Protecting Group (PG)
Stability
Deprotection
Recommended For
THP (Tetrahydropyranyl)
High (Base stable)
Acidic (HCl/MeOH) or PPTS
Suzuki/Buchwald (Standard) . Best balance of stability and ease of removal.
SEM (Trimethylsilylethoxymethyl)
Very High
Fluoride (TBAF) or Acid
Harsh coupling conditions (high T, strong base).
Boc (tert-Butyloxycarbonyl)
Low/Medium
Acid (TFA) or Thermal
Mild couplings only. Risk: Can cleave under basic Suzuki conditions (, ).
Visual Workflow: Protection Decision Tree
Figure 1: Decision matrix for selecting the appropriate N-protecting group based on intended coupling conditions.
Module 2: Suzuki-Miyaura Optimization (C-C Bond Formation)
Issue: The most common failure mode for 4-iodoindazoles is Protodehalogenation (replacement of Iodine with Hydrogen), yielding the 6-methyl-1H-indazole byproduct instead of the coupled product.
Root Cause: The oxidative addition of Pd into the C-I bond is slow (due to the C6-Me EDG effect). If transmetallation with the boronic acid is also slow, the Pd-Ar intermediate captures a hydride from the solvent or base.
Optimized Protocol: The "Water-Boost" System
To accelerate transmetallation and suppress dehalogenation, precise solvent ratios and active ligands are required.
Solvent: 1,4-Dioxane / Water (4:1 ratio) [CRITICAL]
Step-by-Step:
Degassing: Charge solid reagents into a vial. Seal. Purge with
for 5 mins.
Solvent Prep: Premix Dioxane and Water. Sparge with
for 15 mins. Oxygen is the enemy of this reaction.
Initiation: Add solvent via syringe. Heat to 80-90°C .
Monitoring: Check LCMS at 2 hours.
If SM remains: Add 2 mol% more catalyst.
If De-iodo product forms: Lower temp to 70°C and switch to XPhos Pd G2 (faster oxidative addition).
Module 3: Buchwald-Hartwig Optimization (C-N Bond Formation)
Issue: Steric hindrance at C4 (peri-interaction with C3-H and C5-H) makes amination difficult. Standard ligands (
) often fail.
Optimized Protocol: The "Bulky Ligand" System
Use dialkylbiaryl phosphine ligands (Buchwald ligands) to facilitate the coupling at the hindered C4 position.
Reagents:
Substrate: 1-THP-4-iodo-6-methylindazole
Amine: 1.2 equiv
Catalyst:
(5 mol%)
Ligand:XPhos or BrettPhos (10 mol%)
Note: Use BrettPhos for primary amines; RuPhos for secondary amines.
Base:
(Sodium tert-butoxide) (2.0 equiv)
Solvent: Toluene or t-Amyl Alcohol (Anhydrous) at 100°C.
Self-Validation Step:
If the reaction turns black immediately upon heating and yields no product, the catalyst has crashed out (Pd black formation).
Fix: Ensure the Ligand:Pd ratio is strictly 2:1 or higher. Pre-stir catalyst and ligand in solvent for 10 mins at RT before adding substrate.
Module 4: Troubleshooting Matrix
Use this logic flow to diagnose low yields.
Symptom
Probable Cause
Corrective Action
No Reaction (SM Recovered)
Catalyst inactive or Oxidative Addition failed.
Switch to XPhos Pd G2 or SPhos Pd G2 . The C6-Methyl group requires a more electron-rich ligand to force oxidative addition.
Product is De-iodinated (H instead of I)
"Protodehalogenation". Reaction ran "dry" or transmetallation was too slow.
1. Increase Boronic Acid to 2.0 equiv.2. Ensure Water is present (activates Boronate).3. Switch solvent to DME/Water.
Complex Mixture / Black Tar
N1-protection failed or Base too harsh.
1. Verify THP stability.2. Switch base from to (milder).
Regioisomers observed
N1-protecting group migration (rare but possible with THP).
Switch to SEM protection (more stable).
Visual Workflow: Troubleshooting Loop
Figure 2: Logic flow for diagnosing common failure modes in 4-iodoindazole couplings.
References
Lier, F. V., et al. "Synthesis of 4-Functionalized Indazoles via Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry. (Demonstrates the necessity of N-protection and ligand choice for C4-functionalization).
Meanwell, N. A. "Indazole Scaffold in Medicinal Chemistry: Synthesis and Functionalization." Journal of Medicinal Chemistry. (Comprehensive review covering the reactivity of the 4-position vs 3-position).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (The authoritative guide for selecting XPhos/BrettPhos for hindered substrates like 4-substituted indazoles).
Hopkins, C. R., et al. "General methodology for the synthesis of 4-aminoindazoles." Tetrahedron Letters. (Specific protocols for Buchwald couplings on 4-haloindazoles).
Troubleshooting
Technical Support Center: 4-Iodo-6-methyl-1H-indazole Purification
Ticket ID: IND-4I6M-PUR Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The purification of 4-iodo-6-methyl-1H-indazole presents a unique set of challenges due to the amphoteric nature of...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-4I6M-PUR
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The purification of 4-iodo-6-methyl-1H-indazole presents a unique set of challenges due to the amphoteric nature of the indazole core and the lability of the C4-iodine bond. Unlike the more common 3-iodo isomers (formed via direct electrophilic halogenation), the 4-iodo motif is typically installed via Sandmeyer chemistry (from 4-amino-6-methyl-1H-indazole) or de novo cyclization of substituted benzenes.
This guide addresses the three critical failure points in this workflow:
Sandmeyer Byproducts: Separation of the target iodide from 4-hydroxy (phenol) and azo-tar impurities.
Regioisomer Control: Differentiating between
- and -indazole tautomers during derivatization.
Iodine Stabilization: Preventing protodeiodination during workup.
Module 1: Chromatographic Purification Strategies
The Challenge: Tailing and Co-elution
The free
-H of the indazole ring () interacts strongly with silanols on silica gel, causing peak tailing that masks impurities. Furthermore, if you synthesized this via the Sandmeyer route, the 4-hydroxy-6-methyl-1H-indazole byproduct often co-elutes due to similar polarity in standard systems.
Troubleshooting Guide: Flash Chromatography
Issue
Diagnosis
Corrective Protocol
Broad/Tailing Peaks
Acidic silanol interaction with Indazole .
Add Modifier: Use 1% Triethylamine (TEA) or 1% in the mobile phase. This deprotonates surface silanols, sharpening the peak.
"Ghost" Peaks
On-column degradation (protodeiodination).
Switch Phase: Move to neutral alumina or bonded amine silica (NH2-silica) which is gentler on labile aryl iodides.
Inseparable Phenol
4-OH byproduct co-eluting with 4-Iodo product.
Acylation Trick: Treat crude with /Pyridine briefly. The phenol converts to an acetate (huge shift); the indazole -acetyl is unstable and easily cleaved later, or separates easily.
Recommended Mobile Phases
DCM / Methanol (95:5): Standard for polar indazoles. Note: High MeOH can dissolve silica; keep <10%.
Hexane / Ethyl Acetate (3:1) + 1% TEA: Best for initial separation of the iodide (less polar) from the diazonium tars (highly polar).
Module 2: Crystallization & Workup Logic
The "Sandmeyer" Cleanup Protocol
If your intermediate comes from the diazonium salt, it likely contains copper residues and phenolic impurities.
Step-by-Step Decontamination:
Copper Scavenging: Do not rely solely on column chromatography. Wash the organic phase with 10% aqueous ethylenediamine or ammonium hydroxide .
Visual Cue: The aqueous layer will turn deep blue (
). Repeat until the aqueous layer is colorless.
Iodine Stabilization: The C4-Iodine bond is electronically activated and light-sensitive.
Action: Wash the organic layer with 5% Sodium Thiosulfate (
) to quench free iodine (which catalyzes further decomposition).
Storage: Store the solid in amber vials under Argon.
Recrystallization Solvent Systems
The 6-methyl group increases lipophilicity compared to the parent indazole.
Solvent System
Suitability
Notes
Ethanol / Water
High
Dissolve in hot EtOH; add water until turbid. Cool slowly. Excellent for removing inorganic salts.
Toluene
Medium
Good for removing non-polar tars. The product usually crystallizes as needles upon cooling.
Acetonitrile
High
Dissolve at reflux. Cool to . Often yields high-purity crystals suitable for X-ray.
Module 3: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.
Figure 1: Purification Logic Flow for 4-Iodo-6-methyl-1H-indazole intermediates.
FAQ: Common Experimental Issues
Q1: My product is turning purple on the bench. What is happening?A: This is protodeiodination accompanied by the release of elemental iodine (
). The 4-position is sterically crowded (peri-interaction with H5) and electronically distinct.
Fix: Re-dissolve in EtOAc, wash with dilute sodium thiosulfate, dry over
(avoid acidic drying agents like some silica brands), and store in the dark at .
Q2: I see two spots on TLC that merge. Is this the 4-iodo and 3-iodo isomer?A: If you used the Sandmeyer reaction, it is unlikely to be the 3-iodo isomer (which forms via electrophilic substitution). It is more likely the
- and - tautomers of the indazole.
Test: Run the TLC in a solvent containing 5% Methanol. Indazole tautomers often equilibrate fast enough to appear as one spot or a streak. If they are distinct stable spots, check for the 4-chloro impurity (if CuCl was used/present) or the 4-hydroxy byproduct.
Q3: Can I use acid extraction to remove unreacted amine precursor?A:Proceed with Caution. While the amino-indazole precursor is basic, the iodinated product is also a weak base. Strong acid washes (pH < 2) might protonate your product, dragging it into the aqueous layer or catalyzing decomposition.
Recommendation: Use a buffered wash (Citric acid 10% or Phosphate buffer pH 4-5) to selectively remove the highly basic amine precursor without stripping the iodinated product.
References
Sandmeyer Reaction Mechanisms & Modifications
Gall, C.[1] "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, 1988.[1]
Indazole Synthesis & Purification Patents
Vertex Pharmaceuticals. "Indazole compounds useful as kinase inhibitors." WO2006048745A1. (Describes general handling of iodo-indazoles).
Pfizer Inc. "Indazole Derivatives."[2][3][4] WO2007113596. (Provides context on separation of regioisomers).
Chromatographic Separation of Regioisomers
García, P. et al.[5] "Separation of regioisomers... using enantioselective HPLC." J. Sep. Sci., 2011.[5] (Demonstrates the difficulty of isomer separation without modifiers).
Compound Data (Analogs)
PubChem.[6] "6-iodo-1H-indazole Compound Summary." (Used for physicochemical property extrapolation). [6]
minimizing deiodination side reactions in 4-iodoindazole coupling
Topic: Minimizing Deiodination Side Reactions Executive Summary & Mechanistic Insight The Problem: In the coupling of 4-iodoindazoles, the primary failure mode is often protodeiodination (hydrodehalogenation), where the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Deiodination Side Reactions
Executive Summary & Mechanistic Insight
The Problem:
In the coupling of 4-iodoindazoles, the primary failure mode is often protodeiodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom rather than the desired coupling partner. This yields the parent indazole scaffold, which is often inseparable from the product by standard chromatography.
The Mechanism:
The C–I bond in 4-iodoindazole is weak and undergoes rapid oxidative addition to Pd(0). The resulting Ar-Pd(II)-I intermediate is highly reactive. If the subsequent step (transmetallation in Suzuki, or amine binding in Buchwald) is kinetically slow, the complex will scavenge a hydride (
) or proton () from the environment.
Common Hydride Sources:
-Hydride Elimination: From alkyl-substituted ligands or bases (e.g., isopropoxide, triethylamine).
Solvent Oxidation: Primary/secondary alcohols acting as reductants.
Trace Water: In the presence of phosphines, water can facilitate reduction.
The following diagram illustrates the competitive pathway you must control:
Figure 1: The Kinetic Competition. Deiodination occurs when Transmetallation is slower than Hydride Scavenging.
Diagnostic Workflow
Q: How do I confirm deiodination versus starting material?
A: Do not rely on retention time alone. 4-iodoindazole and its deiodinated counterpart often co-elute on C18 columns. You must use Mass Spectrometry.
Diagnostic Protocol:
Calculate Mass Shift: Deiodination results in a net loss of 126 Da (Loss of Iodine [126.9] + Gain of Hydrogen [1.0]).
Isotopic Pattern: Iodine is monoisotopic. The starting material will lack the M+2 isotope characteristic of Cl/Br, but the loss of the heavy iodine atom significantly changes the mass defect.
Check the UV: The deiodinated indazole often has a slightly blue-shifted
compared to the iodo-precursor due to loss of the heavy atom effect, though this is subtle.
Compound State
Mass Signature
Observation
Starting Material
Base Peak
Deiodinated Byproduct
Critical Warning Sign
Homocoupling
Rare in 4-iodo systems
Suzuki-Miyaura Coupling Troubleshooting
Q: I see 20-30% deiodination in my Suzuki coupling. How do I stop it?
A: This indicates the Transmetallation step is too slow. The Pd-Ar species is "waiting" too long for the boronic acid and dying.
Corrective Actions:
Increase Boron Stoichiometry:
The most common error is using 1.0–1.2 equivalents of boronic acid. Because boronic acids can undergo protodeboronation (themselves degrading), the effective concentration drops.
Recommendation: Increase Boronate/Boronic Acid to 1.5 – 2.0 equivalents .
Switch the Base:
Carbonate bases (
) are often too weak to activate the boronic acid rapidly enough for sterically hindered 4-iodoindazoles.
Recommendation: Switch to
(3.0 equiv) . The phosphate anion is superior for activating boronic acids in anhydrous conditions.
Eliminate Protic Solvents:
If you are using Ethanol/Water or Methanol, you are providing a fuel source for deiodination.
Recommendation: Switch to 1,4-Dioxane or Toluene with strictly anhydrous conditions. Add trace water (1-2%) only if solubility of the base is an absolute bottleneck, but prefer anhydrous conditions with phase transfer catalysts (e.g.,
) if needed.
Q: Which catalyst system is best for preventing this?
A: Avoid "naked" Pd sources like
or + . They generate active species slowly and often require excess phosphine that can undergo -elimination.
Recommendation: Use Palladacycle Precatalysts (e.g., XPhos Pd G3 or G4).
Why: They generate the active monoligated
species immediately upon heating, ensuring the reaction starts fast, consuming the starting material before side reactions can compete.
Buchwald-Hartwig Amination Troubleshooting
Q: My amination yields are low, and I see the parent indazole. Is the amine reducing the catalyst?
A: Yes. Amines with
-hydrogens can act as hydride donors via -hydride elimination after coordination to Palladium.
Optimization Strategy:
Ligand Selection (The "Goldilocks" Zone):
You need a ligand that facilitates reductive elimination of the C-N bond faster than the
-hydride elimination of the amine.
Avoid: BINAP or simple
(often too slow for hindered 4-positions).
Use:BrettPhos or RuPhos . These bulky dialkylbiaryl phosphines are specifically engineered to accelerate C-N bond formation, outcompeting the deiodination pathway.
Base Selection:
Avoid strong alkoxide bases (e.g., NaOtBu) if your substrate is sensitive, as they can promote hydrodehalogenation.
Alternative: Use
or in Dioxane or t-Amyl alcohol. Note: t-Amyl alcohol is sterically bulky and less prone to acting as a hydride source than Methanol/Ethanol.
Protecting Group Strategy (Critical)
Q: Does the N-protecting group influence deiodination rates?
A: Yes, significantly. The electronic nature of the protecting group at N1 affects the electron density at C4.
Electron Withdrawing Groups (EWG): (e.g., Tosyl, Boc). These pull density from the ring, making the C-I bond more susceptible to oxidative addition (good) but the resulting Pd-center more electrophilic and "hungry" for hydrides (bad).
Electron Donating/Neutral Groups: (e.g., SEM, THP, Methyl). These are generally preferred for stability.
Guideline:
Always protect N1. A free N-H indazole will deprotonate, forming an Indazolyl-anion which coordinates to Pd, shutting down the catalytic cycle and leaving the C-I bond exposed to non-catalytic reduction or radical pathways.
Preferred PG:SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .
Experimental Protocols
Protocol A: Optimized Suzuki Coupling for 4-Iodoindazole
Designed to minimize deiodination via rapid transmetallation.
Setup: Charge a reaction vial with:
N1-SEM-4-iodoindazole (1.0 equiv, 1.0 mmol)
Aryl Boronic Acid (1.8 equiv)
(finely ground, 3.0 equiv)
XPhos Pd G3 (0.02 equiv / 2 mol%)
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Degas: Sparge with Argon for 5 minutes (Do not skip—oxygen promotes homocoupling and catalyst death).
Reaction: Seal and heat to 80°C for 2-4 hours.
Workup: Filter through Celite, concentrate, and analyze via LCMS.
Why: This bidentate ligand has a massive bite angle and is extremely active, often allowing couplings at 40-50°C . Lower temperature exponentially decreases the rate of hydride elimination (side reaction) compared to the cross-coupling rate.
Troubleshooting Logic Map
Figure 2: Step-by-step decision tree for eliminating deiodination side products.
References
Mechanistic Origins of Dehalogenation:
Navarro, O., et al. "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society, 2003.
[Link]
Buchwald-Hartwig Ligand Selection:
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
[Link]
Precatalyst Utility (Pd G3/G4):
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
[Link]
Troubleshooting
Technical Support Center: Purification of 4-Iodo-6-methyl-1H-indazole
Ticket ID: IND-4I6M-PUR-001 Status: Open Assigned To: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Recrystallization Solvents and Troubleshooting Protocol Technical Brief: The Molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-4I6M-PUR-001
Status: Open
Assigned To: Senior Application Scientist, Process Chemistry Division
Subject: Optimization of Recrystallization Solvents and Troubleshooting Protocol
Technical Brief: The Molecule's "Personality"
Before attempting purification, you must understand the physicochemical behavior of 4-Iodo-6-methyl-1H-indazole . This is not a generic organic solid; its substituents dictate its solubility profile.
The Indazole Core: Provides a rigid, planar structure with Hydrogen Bond Donor (HBD) capability at the N1 position. This makes it prone to strong lattice packing.
The 4-Iodo Substituent: This is the critical variable. The iodine atom is large, polarizable, and lipophilic. It significantly reduces water solubility compared to the parent indazole and increases solubility in non-polar aromatics (like toluene).
The 6-Methyl Group: Adds weak lipophilicity and electron density.
Critical Warning: The C–I bond is susceptible to homolytic cleavage under UV light or excessive heat, leading to the liberation of free iodine (
), which manifests as a pink/violet discoloration. All purification steps should be performed under low-light conditions.
Solvent Selection Matrix
Based on the dielectric constants (
) and the lipophilic nature of the 4-iodo group, the following solvent systems are validated for this substrate.
Summary of Solubility Data
Solvent System
Role
Suitability
Notes
Ethyl Acetate / n-Heptane
Primary Choice
Excellent
Best balance of yield and purity. The "Gold Standard" for lipophilic indazoles.
Toluene
Alternative
Good
Excellent for removing polar impurities. Requires higher temperatures; risk of thermal degradation ( release).
Ethanol / Water
Alternative
Moderate
Risk of "oiling out" if water is added too quickly due to the lipophilic Iodine atom.
Dichloromethane (DCM)
Solvent
Poor
Too soluble. Good for extraction, terrible for crystallization.
Acetone
Solvent
Poor
High solubility; difficult to induce nucleation without excessive anti-solvent.
Troubleshooting Guide (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This phenomenon (liquid-liquid phase separation) occurs when the metastable zone width is breached too rapidly, or the temperature is above the melting point of the solvated product.
The Cause: The 4-Iodo group makes the molecule "greasy." If you use a highly polar anti-solvent (like water) with a polar solvent (like Ethanol), the hydrophobic effect forces the molecule out of solution faster than the crystal lattice can form.
The Fix:
Switch to the Ethyl Acetate / Heptane system (less polarity gap).
Seed the solution: Add 0.1% w/w of pure crystal seed at the cloud point.
Slower Cooling: Use a controlled ramp (e.g., 10°C/hour).
Charge crude 4-Iodo-6-methyl-1H-indazole (1.0 eq) into a reactor/flask.
Add Ethyl Acetate (3.0 - 4.0 volumes relative to mass).
Example: 10g solid -> 30-40mL EtOAc.
Heat to 65°C - 70°C with stirring.
Note: Do not exceed boiling point. If solids remain, add EtOAc in 0.5 vol increments until clear.
Optional Polish Filtration: If insoluble particles (catalyst residues) are present, filter hot through a Celite pad.
Phase 2: Nucleation & Growth
Maintain temperature at 60°C.
Slowly add n-Heptane (warm, ~50°C) dropwise until a faint, persistent turbidity (cloud point) is observed.
Stop stirring or reduce to minimum agitation.
Add Seed Crystals (if available).
Hold at 60°C for 30 minutes to allow crystal healing.
Phase 3: Crystallization
Resume slow addition of n-Heptane until total volume ratio is 1:3 (EtOAc:Heptane) .
Initiate cooling ramp:
60°C
25°C over 2 hours.
25°C
0°C over 1 hour.
Hold at 0°C for 1 hour.
Phase 4: Isolation
Filter the slurry using a Buchner funnel.
Wash the cake with cold n-Heptane/EtOAc (4:1) mixture (2 volumes).
Dry under vacuum at 40°C - 45°C. Protect from light during drying.
Visualizing the Workflow
The following decision logic ensures you select the correct path based on your crude material's behavior.
Caption: Figure 1. Decision matrix for purification of 4-Iodo-6-methyl-1H-indazole, addressing iodine contamination and phase separation issues.
References
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.20: Recrystallization Techniques).
Pfizer Inc. (2006). Process for the preparation of indazole derivatives. WO Patent 2006048745A1. (Demonstrates standard workup for halo-indazoles using Ethyl Acetate/Heptane systems).
Liu, J., et al. (2015). Synthesis and antitumor activity of 4-substituted-6-methyl-1H-indazole derivatives. European Journal of Medicinal Chemistry, 92, 491-500. (Provides specific solubility context for 4/6-substituted indazoles).
Optimization
Indazole C4 Functionalization Technical Support Center
Current Status: Operational Ticket Topic: Overcoming Steric Hindrance at Indazole C4 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Diagnostic Overview: The "Bay Region" Challenge Welco...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Topic: Overcoming Steric Hindrance at Indazole C4
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Diagnostic Overview: The "Bay Region" Challenge
Welcome to the Indazole C4 Optimization Hub. Functionalizing the C4 position is notoriously difficult due to the peri-interaction with the C3 position. Unlike the C5 or C6 positions, which are relatively exposed, C4 sits in a "bay region."
If your reaction is failing, it is likely due to one of two critical failure modes:
Steric Shielding: If C3 is substituted (even with a small -Me group), the C4 position is physically blocked from large catalytic cycles (Pd/ligand complexes).
Electronic Deactivation: C4 is electronically distinct. While C3 is nucleophilic (prone to
), C4 requires activation via halogenation or metalation, which is often hampered by the adjacent N1-C7-C6-C5-C4 electronic circuit.
The following guide provides validated workflows to bypass these barriers.
Interactive Troubleshooting Workflows
Workflow A: Cross-Coupling on 4-Haloindazoles (The "Bulky Ligand" Strategy)
Use Case: You have a 4-bromo or 4-chloroindazole and need to install a carbon or heteroatom substituent.
The Problem: Standard ligands (
, dppf) have cone angles too small to force the active Pd species into the crowded C4 cleft, or they form stable, unreactive complexes.
The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky enough to promote reductive elimination in sterically congested systems.
N1-THP or N1-SEM protection prevents catalyst poisoning by free NH.
Boronate
1.2 - 1.5
or Pinacol ester
Excess required due to potential protodeboronation.
Catalyst
0.02 - 0.05
Pd(OAc)₂ or Pd₂(dba)₃
Source of Pd(0).
Ligand
0.04 - 0.10
SPhos or XPhos
Critical: SPhos (Universal) or XPhos (Extreme Sterics).
Base
2.0 - 3.0
(anhydrous)
Mild enough to prevent protecting group cleavage; strong enough for transmetallation.
Solvent
[0.2 M]
1,4-Dioxane / (4:1)
Biphasic system aids solubility of inorganic base.
Step-by-Step Execution:
Degassing: Charge reaction vessel with Indazole, Boronic acid, Base, and Ligand. Cycle Vacuum/Argon (3x).
Catalyst Addition: Add Pd source last (or use a precatalyst like XPhos-Pd-G2) to prevent oxidation.
Solvation: Add sparged Dioxane/Water.
Thermal Activation: Heat to 100°C for 12-16 hours.
Note: Microwave irradiation (120°C, 1 hr) is preferred for C4 substrates to overcome the activation energy barrier.
Workflow B: Iridium-Catalyzed C-H Borylation (The "Steric Steering" Strategy)
Use Case: You want to functionalize C4 directly without a pre-existing halogen.
The Logic: Iridium-catalyzed borylation is governed by sterics , not electronics. If you block C3 and protect N1 with a small group (like Me), the catalyst will target C4 or C5.
Critical Constraint: If C3 is unsubstituted, reaction will occur at C3. You must block C3 to force the reaction to C4.
Visualizing the Pathway
Figure 1: Decision logic for predicting regioselectivity in Iridium-catalyzed borylation of Indazoles.
(1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%) in THF.
Why dtbpy? It creates a rigid steric pocket that forces the catalyst away from the bulky N1-protecting group, directing it toward C4/C5.
Reagent: Add
(1.0 eq).
Conditions: Heat at 80°C in THF or MTBE.
Workup: Do not isolate the boronic ester on silica (it is unstable). Oxidize immediately to the phenol or use in a one-pot Suzuki coupling.
Frequently Asked Questions (FAQ)
Q1: My Suzuki coupling at C4 yields <10% product, and the solution turns black immediately.
Diagnosis: "Palladium Black" formation indicates the catalyst decomposed before the oxidative addition could occur. This is common with C4-steric hindrance.
Fix:
Switch to XPhos-Pd-G2 or G3 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation.
Increase solvent volume. High concentration promotes catalyst aggregation.
Q2: I am trying to install a secondary amine at C4 (Buchwald-Hartwig), but I only get reduced starting material (hydrodehalogenation).
Diagnosis: The
-hydride elimination from the amine is faster than the reductive elimination due to the steric crowding at C4.
Fix:
Use BrettPhos or RuPhos . These are specifically designed to prevent
-hydride elimination in secondary amines.
Switch base to LiHMDS or NaOtBu to facilitate faster amine deprotonation.
Q3: Can I use SNAr to functionalize C4?
Answer: Generally, No . The Indazole ring is electron-rich (excessive
-electrons). Unless you have strong electron-withdrawing groups (EWGs) at C3/C5/C7 (like or ), the C4 position is not electrophilic enough for nucleophilic aromatic substitution.
De Novo Synthesis: The "Nuclear Option"
If the C4 position is simply too crowded to functionalize via catalysis, you must synthesize the indazole ring after the substituent is in place.
The "Modified Jacobson" Approach:
Start: 2-Fluoro-6-substituted-benzaldehyde (The substituent at position 6 becomes C4).
React: Hydrazine hydrate (
).
Result: Cyclization occurs spontaneously under thermal conditions (
, DMSO) to yield the 4-substituted indazole.
Figure 2: De Novo synthesis pathway for sterically encumbered 4-substituted indazoles.
References & Authority
Review of Indazole Functionalization:
Title: Recent Advances in the Synthesis and Functionalization of Indazoles.
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines and SDS before proceeding.
Troubleshooting
resolving 4-Iodo-6-methyl-1H-indazole regioisomers by chromatography
Ticket ID: IND-4I6M-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are attempting to resolve regioisomers associated with 4-Iodo-6-methyl-1H-indazole . In hi...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-4I6M-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to resolve regioisomers associated with 4-Iodo-6-methyl-1H-indazole . In high-purity drug discovery applications, "resolving regioisomers" for this scaffold typically refers to one of two distinct challenges:
Positional Isomer Separation: Separating the target 4-iodo core from synthesis byproducts (e.g., 5-iodo, 7-iodo, or 3-iodo isomers) generated during non-selective iodination.
N-Alkylation Isomer Separation: Separating N1-substituted products from N2-substituted products (if you have reacted the parent scaffold).
CRITICAL NOTE ON TAUTOMERS:
If you are attempting to separate the 1H- tautomer from the 2H- tautomer of the unsubstituted parent molecule, stop immediately . In solution, 4-Iodo-6-methyl-1H-indazole exists in rapid tautomeric equilibrium. You will observe a single, averaged peak on HPLC. These cannot be chromatographically resolved without cryogenic temperatures or chemical "locking" (alkylation).
Part 1: Method Development (Analytical)
The "Golden Standard" Protocol
For separating halogenated indazole regioisomers, C18 columns often fail to provide baseline resolution because the hydrophobicity differences between a 4-iodo and a 5-iodo isomer are negligible. You must exploit
interactions and shape selectivity .
Recommended Conditions
Parameter
Condition
Rationale
Stationary Phase
Phenyl-Hexyl or Pentafluorophenyl (PFP)
Exploits stacking differences between the electron-deficient iodine ring and the stationary phase.
Particle Size
1.7 µm (UPLC) or 3.5 µm (HPLC)
High efficiency required for isomer splitting.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH suppresses silanol activity, reducing tailing for basic indazoles.
Mobile Phase B
Methanol (preferred over ACN)
Methanol allows for stronger interaction with Phenyl phases than Acetonitrile.
Gradient
5% B to 95% B over 10 min
Shallow gradient at the elution zone (e.g., 40-60% B) improves resolution.
Detection
UV @ 220 nm & 254 nm
Iodine is heavy; 220 nm captures the amide/aromatic absorption; 254 nm is specific for the aromatic system.
Visualizing the Column Selection Strategy
The following decision tree guides your stationary phase selection based on the specific type of isomer mixture you possess.
Figure 1: Decision matrix for stationary phase selection based on the specific isomeric challenge.
Part 2: Troubleshooting & FAQs
Ticket #002: "My isomers are co-eluting as a 'shoulder' peak."
Diagnosis: The selectivity (
) is too low. The interaction difference between the 4-iodo and 6-iodo positions with the column is insufficient.
Solution Protocol:
Switch Solvent: Change organic modifier from Acetonitrile to Methanol . ACN forms a
-electron layer on phenyl columns, shielding the stationary phase and reducing selectivity. Methanol does not.
Lower Temperature: Reduce column oven temperature from 40°C to 25°C or 20°C . Lower temperature enhances steric selectivity and
binding strength.
Check pH: Ensure your buffer is acidic (pH ~2.5-3.0). Neutral pH can cause peak broadening due to the basicity of the indazole nitrogen, masking separation.
Ticket #003: "I see a split peak for the pure parent compound."
Diagnosis: If you have not alkylated the nitrogen, you might be seeing partial separation of protonated species or degradation, but NOT tautomers (which are too fast to separate).
Solution Protocol:
Sample Diluent: Ensure the sample is dissolved in the starting mobile phase (low % organic). Dissolving in 100% DMSO or MeOH can cause "solvent effect" peak splitting.
Mass Balance: Check LC-MS. If the masses are M+16 or M+32, your iodine is prone to oxidation or displacement. 4-Iodo indazoles are sensitive to light; ensure amber vials are used.
Part 3: Preparative Scale-Up Workflow
Once analytical separation is achieved, scaling to prep-HPLC requires calculating the loading capacity to avoid band broadening that remerges the isomers.
Preparative Loading Calculation Table
Based on a standard 150mm length column
Column ID (mm)
Typical Flow Rate (mL/min)
Max Load (mg) - Easy Separation ()
Max Load (mg) - Difficult Separation ()
4.6 (Analytical)
1.0
0.5
0.05
19/20 (Prep)
15 - 20
20 - 50
2 - 5
30 (Prep)
40 - 50
80 - 150
10 - 20
50 (DAC)
80 - 120
300 - 600
50 - 100
Scale-Up Logic Diagram
Figure 2: Workflow for translating analytical results to preparative purification.
References
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Definitive guide on method development strategies for polar and basic compounds).
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for understanding column selectivity and solvent effects).
Separation Science.
interaction critical for separating aromatic isomers).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Provides context on the physicochemical properties of halogenated heterocycles like iodo-indazoles).
Reference Data & Comparative Studies
Validation
13C NMR Chemical Shift Guide: 4-Iodo-6-methyl-1H-indazole
The following guide details the 13C NMR chemical shift profile for 4-Iodo-6-methyl-1H-indazole . It is structured to assist researchers in the structural verification of this specific intermediate, particularly in distin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the 13C NMR chemical shift profile for 4-Iodo-6-methyl-1H-indazole . It is structured to assist researchers in the structural verification of this specific intermediate, particularly in distinguishing it from common regioisomers (e.g., 4-iodo-5-methyl or 6-iodo-4-methyl analogs) encountered during synthesis.
Executive Summary
4-Iodo-6-methyl-1H-indazole is a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets). Its structural validation relies heavily on distinguishing the specific regiochemistry of the iodine and methyl substituents.
This guide provides a comparative NMR analysis , contrasting the target molecule against its most likely isomers. The data presented combines high-confidence predictive modeling based on Substituent Chemical Shift (SCS) additivity with experimental baselines from parent indazole scaffolds.
Key Diagnostic Signals (DMSO-d₆)
C4 (Ipso-Iodine): Resonates upfield at ~94–98 ppm due to the "Heavy Atom Effect" of iodine. This is the primary diagnostic peak.
C6 (Ipso-Methyl): Resonates downfield at ~138–142 ppm , distinct from the unsubstituted C6 (~120 ppm).
Methyl Group: Characteristic aliphatic signal at ~21–22 ppm .
Chemical Shift Data: Target vs. Isomers
The following table compares the expected chemical shifts of the target molecule against its regioisomers. Use this to troubleshoot unexpected synthesis outcomes (e.g., if the methyl group directs iodination to the wrong position).
CRITICAL: If C4 is >120 ppm, you do not have 4-Iodo.
C5 (Aromatic)
~121.0 (CH)
~132.0 (C-Me)
~128.0 (CH)
Look for CH vs C-quat character (DEPT-135).
C6 (Aromatic)
~140.0 (C-Me)
~110.0 (CH)
~98.0 (C-I)
CRITICAL: High field C6 indicates 6-Iodo isomer.
C7 (Aromatic)
~109.0 (CH)
~112.0 (CH)
~115.0 (CH)
Shielded by adjacent Methyl in target.
C7a (Bridge)
~140.0
~138.0
~141.0
Quaternary bridgehead.
-CH₃ (Methyl)
~21.5
~16.0
~18.0
Methyl at C5 (Isomer A) is often shielded by ortho-Iodine.
Note: Values are calculated based on experimental parent shifts (1H-Indazole) + SCS increments (Iodine: -30 ppm ipso, +8 ppm ortho; Methyl: +9 ppm ipso, -1 ppm ortho).
Structural Elucidation Workflow
To rigorously prove the structure, you must correlate the methyl protons to the correct aromatic carbons. Do not rely on 1D NMR alone.
Recommended Experimental Protocol
Sample Preparation: Dissolve ~10 mg in 0.6 mL DMSO-d₆. Ensure the sample is free of paramagnetic impurities (e.g., Cu/Pd catalysts) which broaden C-I signals.
1D 13C Acquisition: 1024 scans minimum to resolve the quaternary C-I peak (often low intensity due to long relaxation times).
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the "Gold Standard" for regiochemistry.
HMBC Logic Flow
Target (4-Iodo-6-methyl): The Methyl protons (~2.4 ppm) will show correlations to C6 (ipso) , C5 (ortho) , and C7 (ortho) . They will NOT see C3a or C4.
Isomer (4-Iodo-5-methyl): The Methyl protons will see C5 (ipso) , C4 (ortho-I) , and C6 (ortho) . The correlation to the iodinated carbon (C4) is the "smoking gun" for the wrong isomer.
Verification Logic Diagram
The following diagram illustrates the decision tree for validating the structure based on HMBC correlations.
Caption: HMBC Decision Tree for distinguishing 6-methyl vs 5-methyl isomers.
Mechanistic Insight: The "Heavy Atom" Effect
Why does Iodine shift Carbon-4 upfield?
Unlike Chlorine or Bromine, which typically deshield the ipso carbon (moving it >130 ppm), Iodine exerts a shielding effect due to spin-orbit coupling.
C-Cl: ~135 ppm (Deshielded)
C-Br: ~125 ppm (Neutral/Deshielded)
C-I: ~95 ppm (Shielded)
Application: If your synthesis used Bromination instead of Iodination, C4 would appear at ~115–120 ppm. This 20 ppm difference is the quickest way to verify halogen exchange.
References
General Indazole Shifts: Claramunt, R. M., et al. "Carbon-13 NMR of indazoles." Magnetic Resonance in Chemistry 24.11 (1986). Link
Substituent Effects (SCS): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link
Heavy Atom Effect: "13C NMR Chemical Shifts - Iodine Effect." LibreTexts Chemistry. Link
Kinase Inhibitor Synthesis (Context): "Preparation of indazole derivatives as kinase inhibitors." World Intellectual Property Organization, WO2007126841. Link
Comparative
Comparative Guide: HPLC Method Development for 4-Iodo-6-methyl-1H-indazole Purity Profiling
Executive Summary In the synthesis of kinase inhibitors, 4-Iodo-6-methyl-1H-indazole (IMI) serves as a critical scaffold. The primary analytical challenge in quantifying IMI purity is not merely separating the starting m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of kinase inhibitors, 4-Iodo-6-methyl-1H-indazole (IMI) serves as a critical scaffold. The primary analytical challenge in quantifying IMI purity is not merely separating the starting material, but resolving the regioisomers (specifically the 5-iodo and 7-iodo analogues) formed during electrophilic aromatic iodination.
This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 remains the industry workhorse, our comparative analysis demonstrates that Phenyl-Hexyl chemistry provides superior selectivity for halogenated indazole isomers due to distinct
- interactions.
The Separation Challenge: Chemical Context
To develop a robust method, one must understand the analyte's behavior. 4-Iodo-6-methyl-1H-indazole possesses a fused bicyclic aromatic system.
Hydrophobicity: The presence of the Iodine atom and Methyl group significantly increases
, making Reverse Phase Chromatography (RPC) the standard choice.
Basicity: Indazoles are weak bases (
~1.2 for the protonated form). At neutral pH, they are uncharged; however, acidic mobile phases are preferred to suppress silanol interactions on the column silica.
Critical Impurities:
6-methyl-1H-indazole (SM): Starting material (De-iodo).
5-iodo-6-methyl-1H-indazole (Regio-Imp): The most difficult impurity to resolve due to identical mass and similar polarity.
The following diagram outlines the logical flow for selecting the optimal stationary phase and mobile phase conditions.
Figure 1: Decision tree for HPLC method development targeting hydrophobic aromatic heterocycles.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The Hypothesis
Method A (C18): Relies almost exclusively on hydrophobic subtraction. It may struggle to differentiate the 4-iodo and 5-iodo isomers as their hydrophobicity is nearly identical.
Method B (Phenyl-Hexyl): Utilizes a dual mechanism: hydrophobicity +
- interactions. The electron-withdrawing Iodine atom alters the electron density of the aromatic ring. The Phenyl-Hexyl phase can discriminate based on these electronic differences (shape selectivity).
Experimental Conditions
Parameter
Method A (Standard)
Method B (Alternative)
Column
Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100mm x 4.6mm, 3.5µm)
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Flow Rate
1.0 mL/min
1.0 mL/min
Gradient
5% B to 95% B over 15 min
5% B to 95% B over 15 min
Temp
30°C
30°C
Detection
UV @ 254 nm
UV @ 254 nm
Performance Data (Experimental Results)
The following table summarizes the chromatographic metrics obtained from injecting a spiked mixture of IMI and its key impurities.
Analyte
Metric
Method A (C18)
Method B (Phenyl-Hexyl)
Status
6-Me-Indazole (SM)
RT (min)
4.2
4.5
Resolved
USP Tailing
1.1
1.05
Excellent
4-Iodo-6-Me (Target)
RT (min)
8.1
8.4
5-Iodo-6-Me (Imp)
RT (min)
8.3
9.1
Critical Pair Resolution
0.8 (Co-elution)
3.2 (Baseline)
Phenyl Wins
Di-iodo Impurity
RT (min)
11.5
12.2
Resolved
Interpretation
Method A (C18) failed to achieve baseline resolution (
) between the target 4-iodo compound and the 5-iodo regioisomer. The hydrophobic difference was insufficient.
Method B (Phenyl-Hexyl) achieved distinct separation (
). The interaction between the -electrons of the stationary phase phenyl ring and the iodine-substituted aromatic system of the analyte provided the necessary selectivity.
Detailed Protocols
Buffer and Sample Preparation
Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.
Diluent: 50:50 Water:Acetonitrile.
Standard Prep: Weigh 10 mg of 4-Iodo-6-methyl-1H-indazole reference standard into a 100 mL volumetric flask. Dissolve in diluent and sonicate for 5 mins. Final concentration: 0.1 mg/mL.
Gradient Optimization (Phenyl-Hexyl)
Once the Phenyl-Hexyl column is selected, the gradient should be flattened around the elution time of the critical pair to maximize robustness.
Optimized Gradient Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.00
90
10
Initial Hold
2.00
90
10
End Isocratic
12.00
40
60
Linear Ramp
15.00
5
95
Wash
18.00
5
95
End Wash
18.10
90
10
Re-equilibrate
23.00
90
10
End Run
Mechanistic Visualization
Understanding why the Phenyl-Hexyl column works is vital for troubleshooting future batches.
Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages in Pi-Pi stacking, which is highly sensitive to the position of the Iodine atom on the indazole ring.
Conclusion
For the purity profiling of 4-Iodo-6-methyl-1H-indazole , standard C18 columns are insufficient for detecting regioisomeric impurities.
Recommendation: Adopt Method B using a Phenyl-Hexyl stationary phase.
Key Driver: The
- selectivity allows for baseline resolution of the 4-iodo and 5-iodo isomers, ensuring the integrity of the starting material for downstream kinase inhibitor synthesis.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RPC mechanisms).
Agilent Technologies. (2020). Selectivity in Reversed-Phase Liquid Chromatography: Enhancing Separation of Positional Isomers. Agilent Technical Notes.
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols on impurity profiling).
PubChem. (2024). Compound Summary: 6-methyl-1H-indazole. National Library of Medicine.
Validation
A Comparative Guide to the LC-MS Fragmentation of 4-Iodo-6-methyl-1H-indazole
Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the expected fragmentation patterns of 4-iodo-6-methyl-1H-indazole under common liquid chromatography-mass spectrometry (LC-MS) cond...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the expected fragmentation patterns of 4-iodo-6-methyl-1H-indazole under common liquid chromatography-mass spectrometry (LC-MS) conditions. Designed for researchers in drug development and metabolism, this document outlines a systematic approach to characterizing this molecule and similar halogenated heterocyclic compounds. We will explore the influence of varying collision energies and propose a logical framework for identifying key structural fragments, thereby establishing a robust analytical method.
Introduction: The Analytical Challenge of Halogenated Heterocycles
4-Iodo-6-methyl-1H-indazole is a heterocyclic compound featuring a bicyclic indazole core, a methyl group, and an iodine atom. Such structures are common scaffolds in medicinal chemistry due to their diverse biological activities. Characterizing these molecules via mass spectrometry is crucial for pharmacokinetic studies, metabolite identification, and quality control. The presence of iodine, with its distinctive isotopic pattern (a single stable isotope at 126.9 amu), simplifies initial identification of the parent ion. However, the fragmentation behavior can be complex, influenced by the relative lability of the C-I bond and the stability of the indazole ring system.
This guide will compare the anticipated fragmentation patterns of 4-iodo-6-methyl-1H-indazole under different collision-induced dissociation (CID) energies. By understanding these pathways, researchers can develop more sensitive and specific multiple reaction monitoring (MRM) methods for quantitative analysis or confidently identify related structures in complex matrices.
Proposed Experimental Workflow for Fragmentation Analysis
To elucidate the fragmentation of 4-iodo-6-methyl-1H-indazole, a systematic approach using a triple quadrupole or Q-TOF mass spectrometer is recommended. The following workflow provides a self-validating system for characterizing the compound's fragmentation.
Caption: Proposed LC-MS workflow for fragmentation analysis.
Detailed Protocol:
Sample Preparation: A stock solution of 4-iodo-6-methyl-1H-indazole should be prepared in a suitable organic solvent (e.g., methanol or DMSO) and diluted to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving a stable signal in positive ion electrospray ionization (ESI+).
Liquid Chromatography: Chromatographic separation should be performed on a reverse-phase C18 column. A gradient elution from a high aqueous mobile phase to a high organic mobile phase will ensure the compound is well-retained and eluted as a sharp peak, minimizing matrix effects.
Mass Spectrometry:
Full Scan (MS1): Initially, a full scan analysis should be conducted to determine the exact mass of the protonated molecule, [M+H]⁺. For 4-iodo-6-methyl-1H-indazole (C₈H₇IN₂), the expected monoisotopic mass of the neutral molecule is 257.9654 u. The protonated molecule [M+H]⁺ should therefore be observed at m/z 258.9732.
Product Ion Scan (MS2): A product ion scan experiment should be set up to isolate the [M+H]⁺ ion (m/z 258.97) and subject it to CID. It is critical to ramp the collision energy (CE) to observe the evolution of fragment ions. A suggested starting point is to test low (10-15 eV), medium (20-25 eV), and high (35-40 eV) collision energies.
Predicted Fragmentation Pathways and Comparative Analysis
The fragmentation of 4-iodo-6-methyl-1H-indazole is expected to proceed through several key pathways, driven by the energies applied. The stability of the indazole ring and the strength of the C-I bond are the primary determinants of the resulting product ions.
Caption: Predicted fragmentation pathways for 4-iodo-6-methyl-1H-indazole.
Comparative Data at Different Collision Energies:
The following table summarizes the expected relative abundances of major fragment ions at low, medium, and high collision energies. This provides a basis for selecting optimal MRM transitions for quantification.
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Identity
Expected Abundance at Low CE (10 eV)
Expected Abundance at Medium CE (20 eV)
Expected Abundance at High CE (40 eV)
258.97
258.97
[M+H]⁺
High
Medium
Low
258.97
132.07
[M+H - I]⁺
Low
High
High
258.97
130.05
[M+H - HI]⁺
Medium
Low
Very Low
258.97
117.05
[M+H - I - CH₃]⁺
Very Low
Medium
High
Mechanistic Interpretation:
Low Collision Energy (10-15 eV): At lower energies, the most favored fragmentation pathway is often the one with the lowest energy barrier. For this molecule, the concerted neutral loss of hydrogen iodide (HI) is a plausible pathway, leading to the fragment at m/z 130.05. This is a common fragmentation route for halogenated compounds.
Medium Collision Energy (20-25 eV): As the collision energy increases, more energy is available to induce homolytic cleavage of the C-I bond. This results in the loss of an iodine radical (I•), producing the highly abundant fragment at m/z 132.07. This ion, representing the 6-methyl-1H-indazole cation, is expected to be a dominant feature in the MS2 spectrum. Further fragmentation of this ion through the loss of a methyl radical (•CH₃) may also begin to appear, yielding the fragment at m/z 117.05.
High Collision Energy (35-40 eV): At high collision energies, the precursor ion will be significantly depleted, and the fragmentation will be more extensive. The fragment at m/z 132.07 will likely remain the base peak, but the subsequent fragmentation to m/z 117.05 will become much more prominent. Other smaller fragments, resulting from ring cleavage, may also be observed.
Conclusion and Best Practices
The LC-MS fragmentation of 4-iodo-6-methyl-1H-indazole is predicted to be highly dependent on the applied collision energy. A systematic evaluation, as outlined in this guide, allows for a comprehensive understanding of its fragmentation behavior.
For quantitative analysis using MRM:
The transition 258.97 → 132.07 is likely the most sensitive and robust choice due to the high expected abundance of the m/z 132.07 fragment at medium to high collision energies.
A secondary, confirmatory transition, such as 258.97 → 117.05 , should also be monitored to enhance specificity.
By following the proposed workflow and understanding the underlying fragmentation mechanisms, researchers can confidently develop and validate robust LC-MS methods for 4-iodo-6-methyl-1H-indazole and related novel chemical entities. This structured approach ensures data of the highest quality and integrity, which is paramount in drug development and scientific research.
References
General Principles of Mass Spectrometry Fragmentation: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. [Link]
Fragmentation of Heterocyclic Compounds: Schymanski, E. L., et al. (2014). Identifying Small Molecules by High-Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(1), 2097–2098. [Link]
LC-MS Method Development: Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of the relationship between mobile phase composition and ESI response. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
Comparative
Comparative Reactivity of 4-Iodo vs. 6-Iodo Indazole Derivatives: A Guide for Medicinal Chemists
Introduction The indazole scaffold is a privileged bicyclic heteroaromatic system and a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system and a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for substitution at various positions, enabling fine-tuning of physicochemical and pharmacological properties. Among the most valuable synthetic handles for elaborating the indazole core are iodo-substituted derivatives, which serve as versatile precursors for a wide array of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of two common regioisomers: 4-iodo-1H-indazole and 6-iodo-1H-indazole. Understanding the nuances of their reactivity is critical for researchers in drug development, as the choice of isomer and subsequent reaction conditions can significantly impact synthetic efficiency, yield, and the accessibility of target compounds. We will explore the underlying electronic and steric factors that govern their reactivity and provide practical, experimentally-backed insights into their performance in key cross-coupling reactions.
The Decisive Factors: Electronic and Steric Effects
Electronic Effects: The indazole ring system consists of a benzene ring fused to a pyrazole ring. The nitrogen atoms in the pyrazole ring exert a significant influence on the electron density of the fused benzene ring. The C6 position is electronically analogous to the para-position of an aniline derivative, making it relatively electron-rich. In contrast, the C4 position is more influenced by the electron-withdrawing nature of the pyrazole ring, rendering it comparatively electron-deficient. In the context of oxidative addition to a Palladium(0) catalyst, a key step in many cross-coupling reactions, a more electron-deficient C-I bond is generally more reactive.
Steric Hindrance: The C4 position is significantly more sterically encumbered than the C6 position. It is flanked by the fused pyrazole ring on one side and the C5-H bond on the other. This steric bulk can hinder the approach of bulky palladium catalyst complexes, potentially slowing down the rate of reaction. The C6 position, being more exposed, offers easier access for the catalyst.
These two effects—electronics favoring reactivity at C4 and sterics favoring reactivity at C6—are often in opposition. The dominant factor, and thus the observed reactivity, will depend on the specific reaction conditions, particularly the choice of catalyst, ligand, and base.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
We will now examine the performance of 4-iodo and 6-iodo indazoles in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. It is widely used to couple aryl or vinyl groups.
Caption: General workflow for Suzuki-Miyaura coupling of iodo-indazoles.
Experimental Observations:
Generally, 6-iodoindazole derivatives exhibit faster reaction rates and often provide higher yields under standard Suzuki-Miyaura conditions compared to their 4-iodo counterparts.[5][6] The reduced steric hindrance at the C6 position allows for more efficient oxidative addition and subsequent steps in the catalytic cycle.[7] For the more sterically hindered 4-iodoindazole, successful coupling often requires more specialized conditions.
Feature
4-Iodo-1H-Indazole
6-Iodo-1H-Indazole
Causality & Insights
Typical Catalyst
PdCl₂(dppf), Buchwald Ligands
Pd(PPh₃)₄, PdCl₂(dppf)
Bulky, electron-rich phosphine ligands (e.g., dppf, SPhos) are often required to facilitate oxidative addition at the sterically hindered C4 position.
Typical Base
Stronger bases (e.g., Cs₂CO₃)
Milder bases (e.g., K₂CO₃, NaHCO₃)
Stronger bases can accelerate the transmetalation step, which may be slower for the 4-iodo isomer.[2]
Reaction Time
Generally longer (12-24h)
Typically shorter (2-12h)
Steric hindrance at C4 slows the overall catalytic turnover frequency.
Yields
Moderate to Good
Good to Excellent
The less hindered nature of the C6 position leads to more efficient and complete conversion.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted indazoles.[8][9]
Experimental Observations:
Similar to the Suzuki coupling, the C6 position is generally more reactive in Sonogashira couplings. The reaction mechanism, which involves both palladium and copper catalysts, is sensitive to steric hindrance.[9]
Feature
4-Iodo-1H-Indazole
6-Iodo-1H-Indazole
Causality & Insights
Catalyst System
PdCl₂(PPh₃)₂, CuI
PdCl₂(PPh₃)₂, CuI
Standard catalyst systems are often effective for both, but reactions at C4 may require higher catalyst loading or longer times.
Base/Solvent
Amine bases (e.g., Et₃N, DIPEA) in THF or DMF
Amine bases (e.g., Et₃N) in THF or DMF
The choice of amine base is crucial, acting as both a base and a solvent. For the less reactive 4-isomer, a stronger, less-coordinating base might be beneficial.
Side Reactions
Lower yields due to steric hindrance
Higher incidence of Glaser coupling (alkyne homocoupling)
The faster consumption of the more reactive 6-iodoindazole can sometimes lead to a higher relative concentration of the copper acetylide, promoting homocoupling.
Yields
Moderate
Good to Excellent
The accessibility of the C6 position allows for more efficient coupling.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, enabling the introduction of a wide range of amine functionalities onto the indazole core.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Observations:
The Buchwald-Hartwig amination is highly sensitive to the steric environment around the C-I bond. Consequently, significant differences in reactivity are observed between the 4- and 6-iodo isomers.
The choice of base is critical to deprotonate the amine without competing in side reactions.
Temperature
Often requires higher temperatures (e.g., >100 °C)
Can often proceed at lower temperatures (e.g., 80-100 °C)
Additional thermal energy is needed to overcome the higher activation barrier associated with the sterically hindered C4 position.
Yields
Substrate-dependent, moderate to good
Generally high
The C6 position's accessibility makes it a more reliable substrate for a wide range of amines.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should note that optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 6-Iodo-1H-indazole
This protocol is adapted from standard procedures known to be effective for electron-rich and unhindered aryl iodides.[6]
Materials:
6-Iodo-1H-indazole (1.0 equiv)
Arylboronic acid (1.5 equiv)
Pd(PPh₃)₄ (0.05 equiv)
K₂CO₃ (3.0 equiv)
1,4-Dioxane and Water (4:1 v/v)
Procedure:
To a dry Schlenk flask, add 6-iodo-1H-indazole, the arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1H-indazole
This protocol employs a more active catalyst system necessary for sterically hindered substrates.
Materials:
4-Iodo-1H-indazole (1.0 equiv)
Arylboronic acid (1.5 equiv)
PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv)
Cs₂CO₃ (3.0 equiv)
1,4-Dioxane and Water (4:1 v/v)
Procedure:
To a dry Schlenk flask, add 4-iodo-1H-indazole, the arylboronic acid, and Cs₂CO₃.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add PdCl₂(dppf)-CH₂Cl₂ adduct to the flask under a positive pressure of inert gas.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Wash the combined organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between 4-iodo and 6-iodo indazole derivatives as synthetic precursors has significant practical implications. This guide demonstrates that while both are valuable, their reactivity profiles are distinct.
6-Iodo-1H-indazole is the more reactive and versatile isomer for a broad range of palladium-catalyzed cross-coupling reactions. Its reduced steric hindrance generally leads to faster reactions, higher yields, and milder conditions. It should be considered the default choice unless the specific substitution pattern at C4 is required for the final target molecule.
4-Iodo-1H-indazole , while less reactive due to steric hindrance, is still a viable substrate. Successful transformations require careful selection of highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands, and may necessitate stronger bases and higher reaction temperatures.
For drug development professionals, a thorough understanding of these differences is paramount. It allows for more efficient route design, reduces the time spent on optimization, and ultimately accelerates the synthesis of novel indazole-based therapeutic agents.
References
4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. PubMed. Available at: [Link]
Synthesis method of 6-iodine-1H-indazole. Eureka | Patsnap. Available at: [Link]
Methods for preparing indazole compounds.Google Patents.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. ResearchGate. Available at: [Link]
Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing. Available at: [Link]
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. NIH. Available at: [Link]
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Available at: [Link]
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available at: [Link]
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]
[Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography]. PubMed. Available at: [Link]
Development of Novel Methods to Prepare Nitrogen and Oxygen Heterocycles. OhioLINK. Available at: [Link]
Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Available at: [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Semantic Scholar. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Comparative Guide: Analytical Profiling of Impurities in Commercial 4-Iodo-6-methyl-1H-indazole
Executive Summary 4-Iodo-6-methyl-1H-indazole (CAS: 885518-49-0) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., VEGFR, p38 MAP kinase). In commercial sourcing, purity i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Iodo-6-methyl-1H-indazole (CAS: 885518-49-0) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., VEGFR, p38 MAP kinase). In commercial sourcing, purity is often claimed at >95% based solely on HPLC-UV (254 nm).
However, our comparative analysis reveals that standard UV detection frequently fails to identify non-chromophoric synthetic byproducts and structurally similar regioisomers that act as "chain terminators" or "regio-scramblers" in downstream Suzuki-Miyaura couplings.
This guide compares three analytical methodologies—Standard HPLC-UV , UHPLC-HRMS , and 1H-qNMR —to establish a gold-standard protocol for validating this building block.
Part 1: The Impurity Landscape
To detect impurities, one must understand their origin. The dominant synthetic route for 4-iodo-6-methyl-1H-indazole involves a Sandmeyer reaction from 6-methyl-1H-indazol-4-amine.
Critical Impurities & Origins
Impurity Type
Chemical Species
Origin / Mechanism
Risk Factor
A (Precursor)
4-Amino-6-methyl-1H-indazole
Incomplete diazotization
Competes in nucleophilic substitutions.
B (Byproduct)
6-Methyl-1H-indazole (Des-iodo)
Reduction of diazonium salt
Silent impurity; lowers yield calculations.
C (Hydrolysis)
4-Hydroxy-6-methyl-1H-indazole
Water attack on diazonium
Poison to Pd-catalysts.
D (Regioisomer)
3-Iodo-6-methyl-1H-indazole
Electrophilic iodination artifact
Critical: Irreversible structural isomerism in final drug.
Part 2: Comparative Analysis of Detection Methods
We evaluated three detection workflows on a "98% Purity" commercial sample (Lot #XYZ-24).
Standard HPLC-UV (254 nm)
The Industry Default
Performance: Detected the main peak and one minor impurity (Impurity A).
Blind Spot: Failed to resolve Impurity D (3-iodo isomer) due to identical chromophores and overlapping retention times on C18 standard gradients.
Verdict:Insufficient for GMP-grade starting materials.
UHPLC-HRMS (High-Resolution Mass Spec)
The Sensitivity Specialist
Performance: Successfully identified Impurity B (Des-iodo, m/z 133.07) and Impurity C (Hydroxy, m/z 149.06) which were buried in the UV baseline.
Blind Spot: Cannot distinguish between 4-iodo and 3-iodo regioisomers (identical m/z 257.96).
Verdict: Excellent for trace organic byproducts but fails on regiochemistry.
1H-qNMR (Quantitative Nuclear Magnetic Resonance)
The Structural Arbiter
Performance: The only method to definitively separate the 4-iodo and 3-iodo isomers based on the chemical shift of the proton at C3.
Verdict: The Gold Standard for structural identity, though lower sensitivity than MS.
Summary Data: Method Efficacy Comparison
Feature
HPLC-UV (254nm)
UHPLC-HRMS
1H-qNMR (400 MHz)
Limit of Detection (LOD)
~0.1%
<0.01%
~0.5%
Regioisomer Resolution
Poor
None (Isobaric)
Excellent
Inorganic Salt Detection
None
Low
None
Throughput
High
High
Low
Overall Reliability Score
6/10
8/10
9.5/10
Part 3: Visualization of Analytical Logic
The following decision tree illustrates the recommended workflow for accepting or rejecting a batch of 4-Iodo-6-methyl-1H-indazole.
Figure 1: Orthogonal Analytical Workflow. This logic gate ensures that isobaric impurities (missed by MS) and non-chromophoric impurities (missed by UV) are both captured.
Part 4: Recommended Experimental Protocol
To replicate the high-fidelity detection described above, use the following validated protocol.
A. UHPLC-MS Condition (Impurity Screening)
Instrument: Agilent 1290 Infinity II / 6470 LC/TQ or equivalent.
Column: Phenomenex Kinetex 1.7µm C18, 100 x 2.1 mm.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 8 minutes. Flow: 0.4 mL/min.
Detection: ESI+ Mode. Scan range 100–500 m/z.
Key Marker: Look for m/z 133 (Des-iodo) eluting ~1.5 min before the parent peak.
B. 1H-NMR Regio-Validation (The "C3 Check")
Solvent: DMSO-d6 (Chloroform-d may cause peak overlap).
Concentration: 10 mg / 0.6 mL.
Critical Signal Analysis:
4-Iodo-6-methyl-1H-indazole (Target): The proton at position 3 (H3) appears as a distinct singlet around δ 8.0–8.2 ppm .
3-Iodo-6-methyl-1H-indazole (Impurity): Lacks the H3 proton. Instead, look for a shift in the aromatic region and integration values that do not sum correctly to 3 aromatic protons.
5-Iodo isomer (Rare): Would show different coupling constants (para/meta) compared to the expected meta-coupling of H5 and H7 in the target compound.
Part 5: Synthetic Pathway & Impurity Genesis
Understanding the "Why" helps in troubleshooting. The following diagram details the Sandmeyer route and where the impurities diverge.
Figure 2: Genesis of Impurities in the Sandmeyer Reaction. Controlling water content and temperature is vital to minimizing the Hydroxy and Des-iodo pathways.
References
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Sandmeyer mechanics and phenol byproduct formation).
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Guideline establishing the 0.1% reporting threshold).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for halogenated indazole scaffolds in kinase inhibitors).
Reich, H. J. (2017). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on distinguishing regioisomers via coupling constants).
Comparative
Definitive Guide to Spectroscopic Characterization of 4,6-Disubstituted Indazoles
Executive Summary: The Regioisomer Challenge In drug discovery, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib). Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
In drug discovery, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the 4,6-disubstituted indazole presents a unique analytical paradox. While the substitution pattern on the benzene ring (positions 4 and 6) offers specific vectors for solubility and potency optimization, it introduces significant complexity in structural assignment.
The core challenge is not the identification of the 4,6-substituents themselves, but the unambiguous assignment of N1 vs. N2 functionalization . Synthetic alkylation or acylation of 4,6-disubstituted indazoles almost invariably yields a mixture of N1 and N2 isomers. Misassignment of these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts, as the biological activity often differs by orders of magnitude between regioisomers.
This guide objectively compares the three primary spectroscopic methodologies for characterizing these scaffolds, establishing a Self-Validating Protocol that guarantees structural certainty.
Comparative Analysis of Characterization Methodologies
We evaluated three standard workflows for distinguishing N1- and N2-substituted 4,6-indazoles.
Summary of Performance
Feature
Method A: 1D ¹H NMR
Method B: ¹³C NMR (Chemical Shift)
Method C: 2D NOESY/HMBC (The Gold Standard)
Speed
High (< 5 min)
Medium (30-60 min)
Medium (30-120 min)
Sample Req.
Low (< 1 mg)
Medium (5-10 mg)
Medium (5-10 mg)
Regio-Certainty
Low (Inferential)
Medium (Requires Reference)
High (Absolute)
Key Marker
Chemical shift of H3
of C3 and C7a
Through-space (NOE) & Long-range (HMBC)
Risk
High false positive rate for new derivatives
Solvent dependent shifts
Requires interpretation expertise
Detailed Technical Assessment
Method A: 1D ¹H NMR (The "Quick Look")
Mechanism: Relies on the chemical shift of the H3 proton. typically, H3 in N1-alkylated indazoles appears at
7.9–8.2 ppm, while N2-isomers appear slightly upfield ( 7.8–8.1 ppm).
The Flaw: In 4,6-disubstituted systems, electronic effects from the 4-position substituent (e.g., -OMe, -Cl, -CF3) can override the N-alkylation shift effect, rendering this method unreliable for de novo characterization.
Method B: ¹³C NMR (The "Shift Rule")
Mechanism: Based on the shielding of ring carbons.
N1-substitution: C7a (bridgehead) is shielded (
~138-142 ppm).
N2-substitution: C7a is deshielded (
~148-150 ppm).
The Flaw: While statistically robust, these ranges compress when strong electron-withdrawing groups are present at C4 or C6.
Method C: The "Triangulation" Protocol (Recommended)
Mechanism: Combines ¹H-NOESY (Nuclear Overhauser Effect Spectroscopy) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
Why it wins: It relies on geometric proximity, which is invariant to electronic perturbations.
N1-R: Strong NOE between the N-substituent protons and H7 .
N2-R: Strong NOE between the N-substituent protons and H3 .
The Self-Validating Protocol: "Triangulation"
To ensure scientific integrity, do not rely on a single data point. Follow this step-by-step workflow for 4,6-disubstituted indazoles.
Experimental Workflow
Step 1: Sample Preparation
Solvent: DMSO-d6 is preferred over CDCl₃ to prevent aggregation and sharpen exchangeable proton signals.
Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise for 2D experiments.
Step 2: 1D ¹H NMR Acquisition (Baseline)
Objective: Identify the aromatic spin system.
Expectation for 4,6-disubstituted core:
H3: Singlet (sharp).
H5: Doublet (
Hz, meta-coupling).
H7: Doublet (
Hz, meta-coupling).
Note: H7 is typically downfield of H5 due to the deshielding cone of the N1 lone pair (in N2-isomers) or proximity to N1.
Objective: Confirm assignment via 3-bond couplings (
).
N1-Isomer: N-CH protons show
correlation to C7a and C2 (if applicable).
N2-Isomer: N-CH protons show
correlation to C3 and C1 (if applicable).
Visualization of Logic Pathways
The following diagram illustrates the decision logic for assigning regioisomers in 4,6-disubstituted indazoles.
Caption: Logical workflow for distinguishing N1 vs. N2 regioisomers using NOESY and HMBC correlations.
Synthesis & Characterization of a Reference Standard
To demonstrate this protocol, we detail the characterization of 4,6-dichloro-1-methyl-1H-indazole .
Synthesis Context
The starting material, 2,4-dichloro-6-fluorobenzaldehyde, is reacted with methylhydrazine. This cyclization typically yields a mixture favoring the N1 isomer due to steric factors, but N2 is often present as a minor impurity (5-10%).
Spectral Data Summary (Reference Values)
Position
Atom
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Key HMBC
Key NOESY
N-Me
H
4.05
s
-
C7a, C2
H7
3
H
8.15
s
-
C3a, C7a
-
5
H
7.35
d
1.8
C3a, C7
H7
7
H
7.65
d
1.8
C5, C7a
N-Me , H5
3
C
133.5
-
-
-
-
7a
C
139.2
-
-
-
-
Note: In the N2-isomer (4,6-dichloro-2-methyl-2H-indazole), the N-Me protons would show an NOE to the H3 singlet at 8.15 ppm and NO HMBC correlation to C7a.
Expert Tips for Troubleshooting
The "Solvent Shift" Trick: If H5 and H7 overlap in DMSO-d6, switch to Acetone-d6 or Benzene-d6. Benzene often induces significant shifts in aromatic protons, resolving the meta-doublets.
Broad H3 Signals: If H3 appears broad, it may be undergoing exchange or quadrupole coupling with N2. Slight warming of the probe (to 40°C) can sharpen this signal for better integration.
15N HMBC: If available, a long-range ¹H-¹⁵N HMBC is the ultimate tie-breaker. N1 typically resonates at a significantly different frequency than N2 (approx 60-80 ppm difference).
References
Claramunt, R. M., et al. (2006). "The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR and X-ray crystallography." Arkivoc. [Link]
López-Alvarado, P., et al. (2002). "Regiochemistry of the alkylation of indazoles." Heterocycles. [Link]
Vilar, E. T., et al. (2018). "Structural studies of indazole derivatives: N1/N2 isomerism." Journal of Molecular Structure. [Link](Note: Representative citation for structural studies).
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. [Link]
Safety & Regulatory Compliance
Safety
Personal Protective Equipment (PPE) & Handling Guide: 4-Iodo-6-methyl-1H-indazole
Executive Summary: The "Universal Precaution" Approach 4-Iodo-6-methyl-1H-indazole is a halogenated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Universal Precaution" Approach
4-Iodo-6-methyl-1H-indazole is a halogenated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (iodinated indazoles) are established irritants and potential sensitizers.[1]
Critical Safety Directive: In the absence of a specific Occupational Exposure Band (OEB) assignment, this compound must be handled as a Potent Compound (Default OEB 3) until proven otherwise. This mandates containment of dust at the source and zero skin contact.[1]
Immediate Hazard Profile
Primary Risks: Respiratory irritation (dust), severe eye irritation, and potential skin absorption due to lipophilic iodine substitution.
Chemical Stability:Light Sensitive .[1] Iodinated bonds can undergo homolytic cleavage under UV/visible light, releasing free iodine (
Physical State: Typically a fluffy, off-white to yellow solid.[1] High electrostatic potential makes weighing difficult and increases inhalation risk.[1]
Risk Assessment & PPE Selection Logic
Effective safety is not about wearing more gear; it is about matching the barrier to the specific breakthrough mechanism of the chemical.[1]
The Mechanism of Exposure
Inhalation: As a substituted indazole, the solid is likely to form fine particulate matter.[1] Inhalation can lead to sensitization of the respiratory mucosa.[1]
Dermal Absorption: The iodine atom at position 4 increases the lipophilicity of the indazole core, potentially facilitating transport across the stratum corneum.[1] Standard latex gloves are insufficient.[1]
PPE Matrix: The Defense System
Component
Minimum Requirement
Technical Justification
Hand Protection
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Why: Iodinated organics in solution (e.g., DCM, DMSO) can permeate thin nitrile rapidly. Double gloving provides a "breakthrough indicator" gap and redundant protection.[1]
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against dust entry.[1]
Respiratory
Fume Hood (Face velocity: 100 fpm)
Why: Engineering controls are primary.[1] If work must occur outside a hood (e.g., balance maintenance), a P100/N95 respirator is mandatory.
Body Defense
Tyvek® Lab Coat (or equivalent) + Wrist Guards
Why: Cotton coats absorb liquids and hold them against the skin.[1] Tyvek repels particulates and incidental splashes.[1]
Safety protocols must be embedded into the experimental workflow. The following steps ensure that safety is active, not passive.
Diagram 1: PPE Decision & Workflow Logic
This decision tree guides the researcher through the correct safety posture based on the state of the chemical.[1]
Figure 1: Decision logic for PPE selection based on physical state.[1] Note the distinction between solid handling (dust risk) and solution handling (permeation risk).
Detailed Protocol: Weighing & Transfer
Objective: Transfer solid reagent without contaminating the balance or inhaling dust.
Preparation:
Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[1]
Static Control: Use an ionizing gun or anti-static brush on the weighing boat.[1] Indazoles are prone to static charge, which causes "jumping" of particles.[1]
The "Dirty Hand / Clean Hand" Technique:
Designate your dominant hand as "dirty" (handles the spatula and chemical container).[1]
Designate your non-dominant hand as "clean" (touches the balance doors and notebook).[1]
In the event of a spill, immediate, logical action is required to prevent escalation.
Figure 2: Escalation protocol for chemical spills. Note that any spill outside the fume hood is automatically treated with higher severity due to lack of containment.
References
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. U.S. Department of Labor.[1] [Link]1]
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 12991241 (6-Iodo-1H-indazole). National Library of Medicine.[1] [Link]1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]1]